5,6-Dimethoxynicotinic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5,6-dimethoxypyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-12-6-3-5(8(10)11)4-9-7(6)13-2/h3-4H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPUSKADCOGLKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50502665 | |
| Record name | 5,6-Dimethoxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50502665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76470-34-3 | |
| Record name | 5,6-Dimethoxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50502665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5,6-Dimethoxynicotinic Acid (CAS: 76470-34-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Dimethoxynicotinic acid, with the CAS number 76470-34-3, is a substituted pyridine carboxylic acid. This class of compounds is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by nicotinic acid and its derivatives. Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are known to play crucial roles in various physiological processes and have been explored for the treatment of a range of conditions, including dyslipidemia, cardiovascular diseases, and as having potential antibacterial and anti-inflammatory properties. The introduction of methoxy groups at the 5 and 6 positions of the nicotinic acid scaffold can significantly alter its physicochemical properties, and consequently, its biological activity and pharmacokinetic profile. This technical guide provides a comprehensive overview of the available data on this compound, focusing on its properties, synthesis, and potential applications.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. The following tables summarize the key quantitative data for this compound.
| Property | Value | Reference |
| CAS Number | 76470-34-3 | [1] |
| Molecular Formula | C₈H₉NO₄ | [2] |
| Molecular Weight | 183.16 g/mol | [2] |
Properties of 2,6-Dimethoxypyridine-3-carboxylic acid (Isomer):
| Property | Value |
| Melting Point | 140-144 °C |
| Boiling Point | 293.067 °C at 760 mmHg |
| pKa | 3.63 ± 0.10 (Predicted) |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and confirmation of chemical compounds. While specific experimental spectra for this compound are not widely published, data for related nicotinic acid derivatives can provide insights into expected spectral features. For instance, the 1H and 13C NMR spectra of nicotinic acid and its derivatives typically show characteristic signals for the pyridine ring protons and carbons. Similarly, IR spectroscopy would reveal characteristic absorption bands for the carboxylic acid (O-H and C=O stretching) and the aromatic ring. Mass spectrometry would be expected to show a molecular ion peak corresponding to its molecular weight.
Synthesis
Detailed experimental protocols for the synthesis of this compound are not explicitly described in readily available literature. However, general methods for the synthesis of substituted nicotinic acids can be adapted. A plausible synthetic approach could involve the oxidation of a corresponding substituted pyridine precursor.
Conceptual Experimental Workflow for Synthesis:
Caption: A conceptual workflow for the synthesis of this compound.
Biological Activity and Potential Applications
While direct biological studies on this compound are limited in the public domain, the broader class of nicotinic acid derivatives has been extensively investigated.
Potential Areas of Interest:
-
Antibacterial Activity: Various derivatives of nicotinic acid have demonstrated activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of essential enzymes or disruption of the bacterial cell membrane.
-
Anti-inflammatory Effects: Some nicotinic acid analogs have shown anti-inflammatory properties, potentially through the modulation of inflammatory cytokine production.
-
Anticancer Potential: A related compound, 5,6-dimethylxanthenone-4-acetic acid (DMXAA), has been shown to induce cytokines and exhibit anti-vascular and anti-angiogenic effects.[3] This suggests that appropriately substituted nicotinic acid derivatives could be explored for their potential as biological response modifiers in cancer therapy. The mechanism of action for DMXAA in murine models involves the activation of the STING (Stimulator of Interferon Genes) pathway, which leads to the production of type I interferons and other cytokines.[4][5]
Illustrative Signaling Pathway (DMXAA-STING Pathway in Mice):
References
- 1. parchem.com [parchem.com]
- 2. scbt.com [scbt.com]
- 3. 5,6-dimethylxanthenone-4-acetic acid (DMXAA): a new biological response modifier for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5,6-Dimethylxanthenone-4-acetic Acid (DMXAA) Activates Stimulator of Interferon Gene (STING)-dependent Innate Immune Pathways and Is Regulated by Mitochondrial Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5,6-Dimethylxanthenone-4-acetic acid (DMXAA) activates stimulator of interferon gene (STING)-dependent innate immune pathways and is regulated by mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Characteristics of 5,6-Dimethoxynicotinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physicochemical characteristics of 5,6-Dimethoxynicotinic acid. Due to the limited availability of published experimental data for this specific compound, this document also furnishes comprehensive, generalized experimental protocols for the determination of key physicochemical properties. These methodologies are intended to empower researchers to ascertain these parameters in a laboratory setting.
Core Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₄ | Santa Cruz Biotechnology[1] |
| Molecular Weight | 183.16 g/mol | Santa Cruz Biotechnology[1] |
| CAS Number | 76470-34-3 | Parchem[2], ChemicalBook[3] |
Experimental Protocols for Physicochemical Characterization
The following sections detail standardized experimental procedures for determining the primary physicochemical properties of an organic acid like this compound.
Determination of Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline compound, this occurs over a narrow range. The melting point can be determined using a capillary method.
Methodology:
-
Sample Preparation: A small, dry sample of the compound is finely powdered. This powder is then packed into a capillary tube, which is sealed at one end, to a height of 2-3 mm.[4][5][6]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating apparatus, such as a Thiele tube or a digital melting point apparatus, containing a high-boiling point liquid (e.g., mineral oil or silicone oil).[4][7][8]
-
Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, as the expected melting point is approached.[5] The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.[5][8]
-
Purity Assessment: A narrow melting range (typically less than 2°C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.[5]
Determination of Acid Dissociation Constant (pKa)
The pKa is a measure of the strength of an acid in solution. For a weak acid like a carboxylic acid, the pKa can be determined by potentiometric titration.
Methodology:
-
Solution Preparation: A known concentration of the weak acid is prepared in a suitable solvent, typically water or a mixed aqueous-organic solvent if solubility is an issue. A standardized solution of a strong base (e.g., NaOH) is prepared.
-
Titration Procedure: A known volume of the weak acid solution is placed in a beaker with a pH electrode and a magnetic stirrer. The strong base is added in small, measured increments from a burette.[9][10]
-
Data Collection: The pH of the solution is recorded after each addition of the titrant. The additions should be smaller near the equivalence point, where the pH changes most rapidly.[9]
-
Data Analysis: A titration curve is generated by plotting the pH (y-axis) versus the volume of titrant added (x-axis). The equivalence point is the point of steepest inflection on the curve.[9]
-
pKa Determination: The half-equivalence point is located on the graph at exactly half the volume of the equivalence point. The pH at the half-equivalence point is equal to the pKa of the weak acid.[9][11]
Determination of Solubility
Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.
Methodology:
-
Sample Preparation: A known volume of the desired solvent (e.g., water, ethanol, DMSO) is placed in a test tube or flask at a constant temperature.[12]
-
Solute Addition: A pre-weighed amount of the solid compound is added to the solvent. The mixture is then agitated (e.g., by shaking or stirring) to facilitate dissolution.[12]
-
Equilibration: The process of adding small, known amounts of the solute is continued until a saturated solution is formed, indicated by the presence of undissolved solid that persists after prolonged agitation.[12]
-
Quantification: The total mass of the dissolved solute is determined by subtracting the mass of the undissolved solid from the total mass of solute added.[12] The solubility is then expressed as mass of solute per volume of solvent (e.g., mg/mL) or in molarity (mol/L).[13]
Determination of Partition Coefficient (logP)
The partition coefficient (P) is a measure of the differential solubility of a compound in a biphasic system of two immiscible liquids, typically octanol and water. The logarithm of this value, logP, is a key indicator of a compound's lipophilicity.
Methodology (Shake-Flask Method):
-
Phase Preparation: A solution of the compound is prepared in one of the phases (e.g., water). This solution is then mixed with an equal volume of the second, immiscible solvent (e.g., octanol) in a separatory funnel.
-
Partitioning: The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.
-
Phase Separation: The two phases are allowed to separate completely.
-
Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[14][15]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the organic phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[14][16][17]
Visualized Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of an organic acid.
Caption: Workflow for Physicochemical Characterization.
This comprehensive guide provides the foundational knowledge and methodologies required for the detailed physicochemical characterization of this compound. The application of these protocols will enable researchers to generate the critical data necessary for applications in drug discovery and development.
References
- 1. scbt.com [scbt.com]
- 2. parchem.com [parchem.com]
- 3. This compound | 76470-34-3 [amp.chemicalbook.com]
- 4. byjus.com [byjus.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. scribd.com [scribd.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scribd.com [scribd.com]
- 10. youtube.com [youtube.com]
- 11. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]
- 12. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 13. How to Calculate Solubility | Chemistry | Study.com [study.com]
- 14. acdlabs.com [acdlabs.com]
- 15. agilent.com [agilent.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
Technical Guide: Solubility Profile of 5,6-Dimethoxynicotinic Acid
Audience: Researchers, Scientists, and Drug Development Professionals
1. Introduction
5,6-Dimethoxynicotinic acid is a substituted pyridine derivative with potential applications in pharmaceutical and chemical research. Understanding its solubility in various solvents is a critical first step in the development of new drug formulations, analytical methods, and synthetic processes. Solubility data informs decisions on everything from reaction conditions to the choice of solvents for purification and the formulation of final dosage forms. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound.
2. Physicochemical Properties of this compound
While extensive experimental data on the solubility of this compound is not widely available in the public domain, we can infer its likely behavior based on its chemical structure and predicted properties.
-
Structure: The molecule contains a carboxylic acid group, which is ionizable, and two methoxy groups, which are polar. The pyridine ring itself has polar characteristics.
-
Predicted pKa: The carboxylic acid group is expected to have a pKa in the range of 3-5. This means that its charge state, and therefore its solubility in aqueous solutions, will be highly dependent on the pH.
-
Predicted logP: The predicted octanol-water partition coefficient (logP) suggests a moderate lipophilicity. This indicates that it will likely have some solubility in both polar and non-polar organic solvents.
3. Experimental Protocol: Shake-Flask Method for Solubility Determination
The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent.
3.1. Materials
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, dimethyl sulfoxide (DMSO), acetone, acetonitrile, n-octanol)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
-
Volumetric flasks and pipettes
3.2. Procedure
-
Preparation of Solvent: Prepare the desired solvents and buffer solutions. For pH-dependent solubility, prepare a series of buffers (e.g., pH 2, 4, 6, 7.4, 8).
-
Addition of Compound: Add an excess amount of solid this compound to a known volume of each solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.
-
Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at a high speed to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring that no solid particles are transferred.
-
Dilution: Dilute the collected supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted samples using a validated HPLC method.
-
Calculation: Calculate the solubility of the compound in each solvent based on the measured concentration and the dilution factor.
4. Data Presentation
While specific quantitative data for this compound is not available, the results from the aforementioned experimental protocol would be presented in a table similar to the one below.
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Water (pH 7.0) | 25 | TBD |
| PBS (pH 7.4) | 37 | TBD |
| 0.1 N HCl (pH ~1) | 25 | TBD |
| 0.1 N NaOH (pH ~13) | 25 | TBD |
| Ethanol | 25 | TBD |
| Methanol | 25 | TBD |
| DMSO | 25 | TBD |
| Acetone | 25 | TBD |
| Acetonitrile | 25 | TBD |
| n-Octanol | 25 | TBD |
| TBD: To Be Determined |
5. Visualizations
5.1. Experimental Workflow for Solubility Determination
Caption: Workflow for the shake-flask solubility assay.
5.2. pH-Dependent Solubility Profile (Theoretical)
A Technical Guide to the Spectroscopic Analysis of 5,6-Dimethoxynicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic data for 5,6-Dimethoxynicotinic acid based on its chemical structure. These predictions are derived from typical chemical shift and absorption frequency ranges for the functional groups present in the molecule.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-2 | 8.5 - 8.7 | Singlet (s) | 1H |
| H-4 | 7.9 - 8.1 | Singlet (s) | 1H |
| 5-OCH₃ | 3.9 - 4.1 | Singlet (s) | 3H |
| 6-OCH₃ | 3.9 - 4.1 | Singlet (s) | 3H |
| -COOH | 10.0 - 13.0 | Broad Singlet (br s) | 1H |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| C-2 | 150 - 155 |
| C-3 | 120 - 125 |
| C-4 | 140 - 145 |
| C-5 | 155 - 160 |
| C-6 | 160 - 165 |
| 5-OCH₃ | 55 - 60 |
| 6-OCH₃ | 55 - 60 |
| -COOH | 165 - 175 |
Table 3: Predicted IR Spectroscopic Data
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |
| C-H (Aromatic) | 3000 - 3100 | Medium |
| C-H (Aliphatic, -OCH₃) | 2850 - 2960 | Medium |
| C=O (Carboxylic Acid) | 1680 - 1710 | Strong |
| C=C, C=N (Aromatic Ring) | 1450 - 1600 | Medium to Strong |
| C-O (Methoxy) | 1000 - 1300 | Strong |
Table 4: Predicted Mass Spectrometry Data
| Parameter | Expected Value/Observation |
| Molecular Formula | C₈H₉NO₄ |
| Molecular Weight | 183.16 g/mol |
| Expected [M+H]⁺ | m/z 184.06 |
| Expected Fragmentation | Loss of H₂O (m/z 166), loss of OCH₃ (m/z 153), loss of COOH (m/z 138)[1] |
Experimental Protocols
The following are general methodologies for obtaining the spectroscopic data outlined above. These protocols may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).[2] The choice of solvent will depend on the solubility of the compound.
-
Transfer the solution to a 5 mm NMR tube.
-
If desired, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[3]
2. ¹H NMR Acquisition:
-
Place the NMR tube in the spectrometer.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire the spectrum using a standard one-pulse sequence.[4]
-
Typical parameters include a 30-45° pulse angle, a spectral width of 0-14 ppm, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.[4][5]
3. ¹³C NMR Acquisition:
-
Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum by removing C-H coupling.[2]
-
A wider spectral width (e.g., 0-220 ppm) is necessary for ¹³C NMR.[6]
-
A greater number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[6]
Infrared (IR) Spectroscopy
1. Sample Preparation:
-
For solid samples, the KBr pellet method is common. Mix a small amount of the compound with dry potassium bromide (KBr) and press it into a thin, transparent disk.[7]
-
Alternatively, Attenuated Total Reflectance (ATR) can be used, where a small amount of the solid sample is placed directly onto the ATR crystal.[7]
2. Data Acquisition:
-
Record a background spectrum of the empty sample holder (for KBr) or the clean ATR crystal.[8]
-
Place the sample in the instrument and collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.[8]
-
The typical spectral range is 4000-400 cm⁻¹.[9]
Mass Spectrometry (MS)
1. Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water) to a concentration of approximately 10-100 µg/mL.[10]
-
The solution should be free of non-volatile buffers or salts.
2. Data Acquisition:
-
Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography (LC) system.
-
Use an appropriate ionization technique, such as Electrospray Ionization (ESI), which is well-suited for polar molecules like this compound.[11]
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
If further structural information is needed, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and analyze the resulting fragment ions.[1]
Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound such as this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. sites.bu.edu [sites.bu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. epfl.ch [epfl.ch]
- 7. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 8. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 9. Protocol for determining protein dynamics using FT-IR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 11. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Uncharted Territory: The Biological Activity of 5,6-Dimethoxynicotinic Acid Remains Undisclosed
A comprehensive review of scientific literature and databases reveals a significant knowledge gap regarding the biological activity of 5,6-Dimethoxynicotinic acid. Despite extensive searches for its pharmacological profile, mechanism of action, and potential therapeutic effects, no substantive data is publicly available. This notable absence of information precludes the creation of an in-depth technical guide as requested.
Initial investigations into the biological properties of this compound were met with a consistent misidentification, frequently yielding results for a structurally distinct compound, 5,6-Dimethylxanthenone-4-acetic acid (DMXAA). DMXAA is a well-characterized STING (Stimulator of Interferon Genes) agonist with known anti-tumor and anti-vascular activities. However, this information is not applicable to this compound.
The lack of available research means that key aspects required for a technical whitepaper, such as quantitative data on efficacy (e.g., IC50, EC50 values), detailed experimental protocols for biological assays, and established signaling pathways, do not exist in the public domain for this compound. Consequently, the creation of structured data tables and visual diagrams to illustrate its biological functions is not feasible at this time.
For researchers, scientists, and drug development professionals, this compound represents a largely unexplored chemical entity. Its biological activities, potential therapeutic applications, and mechanisms of action are yet to be determined. The absence of published research highlights an opportunity for novel investigation into the pharmacological properties of this compound.
Future research efforts would need to begin with foundational in vitro screening assays to identify any potential biological targets and cellular effects. Should any significant activity be observed, subsequent studies could then elucidate the mechanism of action, establish quantitative measures of potency and efficacy, and map any relevant signaling pathways. Until such primary research is conducted and published, the biological landscape of this compound will remain uncharted.
5,6-Dimethoxynicotinic Acid: A Technical Guide for Research and Development
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on the specific biological activity and detailed experimental protocols for 5,6-Dimethoxynicotinic acid is limited. This guide provides a comprehensive overview of its chemical properties and extrapolates potential research avenues based on the well-documented pharmacology of the broader class of nicotinic acid derivatives. The experimental protocols and potential signaling pathways described herein are illustrative and should be adapted based on specific research objectives.
Core Compound Information
This compound is a substituted pyridine carboxylic acid. Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₄ | --INVALID-LINK-- |
| Molecular Weight | 183.16 g/mol | --INVALID-LINK-- |
| CAS Number | 76470-34-3 | --INVALID-LINK-- |
| Appearance | Solid (predicted) | - |
| Solubility | Expected to be soluble in organic solvents like DMSO and methanol. | - |
Potential Pharmacological Significance
Lipid Metabolism: Nicotinic acid is a well-established lipid-lowering agent. It favorably modulates plasma lipid levels by reducing triglycerides, low-density lipoprotein (LDL) cholesterol, and lipoprotein(a), while increasing high-density lipoprotein (HDL) cholesterol.[1] The primary mechanism involves the activation of the G protein-coupled receptor 109A (GPR109A), also known as HM74A or PUMA-G, which is expressed in adipocytes and immune cells.[1]
Cardiovascular Effects: Beyond lipid modification, nicotinic acid derivatives can induce vasodilation, which contributes to their therapeutic effects in peripheral vascular diseases.[1] This effect is also linked to GPR109A activation and subsequent prostaglandin release.
Anti-Inflammatory and Immunomodulatory Properties: Activation of GPR109A on immune cells can lead to the modulation of inflammatory responses. Research has explored the anti-inflammatory potential of various nicotinic acid derivatives.
Antibacterial Activity: Some nicotinic acid derivatives have been investigated as antibacterial agents, particularly against Mycobacterium tuberculosis. Their proposed mechanism involves the inhibition of peptide synthesis in susceptible organisms.
The dimethoxy substitutions on the pyridine ring of this compound may alter its potency, selectivity, and pharmacokinetic profile compared to the parent nicotinic acid, making it an interesting candidate for further investigation in these areas.
Hypothetical Synthesis Protocol
A detailed, peer-reviewed synthesis protocol for this compound is not currently available in the public domain. However, a plausible synthetic route can be proposed based on established organic chemistry principles and analogous syntheses of substituted nicotinic acids. The following is a hypothetical protocol that would require optimization and validation.
Reaction Scheme: A potential synthesis could start from a commercially available dimethoxy-substituted pyridine derivative, followed by oxidation of a methyl group or hydrolysis of a nitrile or ester to the carboxylic acid. A more likely route would involve the construction of the substituted pyridine ring.
Illustrative Experimental Protocol (Hypothetical):
Objective: To synthesize this compound.
Materials:
-
Starting materials (e.g., a suitably substituted diene and dienophile for a Diels-Alder approach, or a pre-functionalized pyridine for modification)
-
Appropriate solvents (e.g., dioxane, ethanol, water)
-
Reagents for cyclization, oxidation, or hydrolysis (e.g., DDQ, KMnO₄, NaOH)
-
Acids and bases for pH adjustment (e.g., HCl, NaHCO₃)
-
Anhydrous sodium sulfate or magnesium sulfate for drying
-
Silica gel for column chromatography
-
Deuterated solvents for NMR analysis (e.g., DMSO-d₆, CDCl₃)
Procedure:
-
Ring Formation (e.g., via Diels-Alder Reaction): A substituted oxazole could be reacted with a suitable dienophile to construct the pyridine ring with the desired substitution pattern. This is a common strategy for synthesizing substituted pyridines.
-
Aromatization: The resulting cycloadduct would then be aromatized, often through oxidation, to yield the pyridine ring.
-
Functional Group Interconversion: If the C3 position does not bear a carboxylic acid, a precursor functional group (e.g., a methyl group, nitrile, or ester) would need to be converted to the carboxylic acid.
-
Oxidation of a Methyl Group: If the precursor is 3-methyl-5,6-dimethoxypyridine, it could be oxidized using a strong oxidizing agent like potassium permanganate.
-
Hydrolysis of a Nitrile or Ester: If the precursor is a nitrile or an ester, it can be hydrolyzed under acidic or basic conditions to the carboxylic acid. For example, refluxing an ethyl nicotinate derivative with aqueous sodium hydroxide, followed by acidic workup.
-
-
Workup and Purification:
-
The reaction mixture would be cooled, and the pH adjusted to precipitate the carboxylic acid.
-
The crude product would be collected by filtration.
-
Purification would be achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.
-
-
Characterization: The final product's identity and purity would be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The melting point would also be determined.
Potential Signaling Pathways and Experimental Workflows
Given the established pharmacology of nicotinic acid, the following signaling pathways and experimental workflows represent logical starting points for investigating the biological activity of this compound.
GPR109A-Mediated Signaling
The primary target of nicotinic acid is the G-protein coupled receptor GPR109A. Activation of this receptor in adipocytes leads to the inhibition of adenylate cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequently, a reduction in lipolysis. In immune cells, the signaling is more complex and can involve both Gαi and Gαq pathways, leading to downstream effects on inflammation.
References
The Enigmatic Origins of 5,6-Dimethoxynicotinic Acid: A Technical Exploration
For Immediate Release
Shanghai, China – December 27, 2025 – Despite its presence in chemical supplier catalogs and patent literature, the specific historical discovery and initial synthesis of 5,6-Dimethoxynicotinic acid remain elusive within readily available scientific literature. This technical guide seeks to consolidate the known information regarding this compound and its related chemical space, providing a resource for researchers, scientists, and drug development professionals. Due to the absence of a definitive seminal publication, this document will focus on plausible synthetic routes based on established pyridine chemistry and will frame the compound within the broader context of substituted nicotinic acid derivatives.
Physicochemical Properties
A summary of the basic physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier databases.
| Property | Value |
| CAS Number | 76470-34-3 |
| Molecular Formula | C₈H₉NO₄ |
| Molecular Weight | 183.16 g/mol |
| Alternate Name | 5,6-dimethoxypyridine-3-carboxylic acid |
| Predicted Boiling Point | 349.5±42.0 °C (Predicted) |
| Predicted pKa | 3.88±0.10 (Predicted) |
| Predicted LogP | 0.85 (Predicted) |
Table 1: Physicochemical Properties of this compound
Plausible Synthetic Pathways
While the original synthesis of this compound is not documented in easily accessible literature, several logical synthetic strategies can be proposed based on established methods for the preparation of substituted pyridine rings. A potential and efficient route would likely involve the construction of the substituted pyridine ring followed by modification of a side chain to the carboxylic acid.
One common and versatile method for pyridine synthesis is the Hantzsch pyridine synthesis. However, for a highly substituted and unsymmetrical pyridine such as this compound, a multi-step synthesis starting from a pre-functionalized precursor is more probable.
A plausible retrosynthetic analysis suggests that this compound could be synthesized from a corresponding cyanopyridine or methylpyridine precursor. The general workflow for such a synthesis is depicted below.
Caption: General synthetic workflow for this compound.
Synthesis from a Cyanopyridine Intermediate
A likely synthetic route would involve the preparation of 5,6-dimethoxy-3-cyanopyridine, followed by hydrolysis to the carboxylic acid. The cyanopyridine intermediate could be synthesized through a cyclocondensation reaction.
Experimental Protocol (Hypothetical):
-
Synthesis of 5,6-dimethoxy-3-cyanopyridine: A potential method involves the reaction of a substituted enamine with a malononitrile derivative. For example, a dimethoxy-substituted aminocrotonate could be reacted with a suitable three-carbon component to form the pyridine ring.
-
Hydrolysis to this compound: The resulting 5,6-dimethoxy-3-cyanopyridine would then be subjected to acidic or basic hydrolysis to convert the nitrile group into a carboxylic acid. This is a standard and high-yielding transformation in organic synthesis.
Caption: Plausible synthesis via a cyanopyridine intermediate.
Synthesis from a Methylpyridine Intermediate
Alternatively, the synthesis could proceed through the oxidation of a 5,6-dimethoxy-3-methylpyridine precursor.
Experimental Protocol (Hypothetical):
-
Synthesis of 5,6-dimethoxy-3-methylpyridine: This intermediate could be formed via various established pyridine synthesis methods, such as those involving the condensation of β-dicarbonyl compounds with an ammonia source and an aldehyde.
-
Oxidation to this compound: The methyl group at the 3-position of the pyridine ring can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO₄) or nitric acid.
Caption: Plausible synthesis via oxidation of a methylpyridine.
Biological Activity and Signaling Pathways
Currently, there is no specific information in the public domain detailing the biological activity or any associated signaling pathways of this compound. Nicotinic acid (Vitamin B3) and its derivatives are known to play crucial roles in various biological processes, most notably as precursors to the coenzymes NAD and NADP. Substituted nicotinic acids are a diverse class of compounds with a wide range of pharmacological activities, including antihyperlipidemic, anti-inflammatory, and antimicrobial effects.
Given the structural similarity to other biologically active nicotinic acid derivatives, it is plausible that this compound could exhibit some biological activity. However, without experimental data, any discussion of its potential roles or mechanisms of action would be purely speculative. Future research would be necessary to elucidate any pharmacological properties and to identify potential protein targets or signaling pathways.
Future Directions
The lack of foundational research on this compound presents an opportunity for further investigation. Key areas for future research include:
-
Definitive Synthesis and Characterization: The development and publication of a detailed, reproducible synthetic protocol and full characterization of the compound using modern analytical techniques (NMR, MS, IR, etc.).
-
Biological Screening: A comprehensive screening of the compound for various biological activities, including but not limited to, enzyme inhibition, receptor binding, and antimicrobial effects.
-
Mechanism of Action Studies: If any significant biological activity is identified, further studies to elucidate the mechanism of action, including the identification of molecular targets and signaling pathways, would be warranted.
Theoretical Studies on 5,6-Dimethoxynicotinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical overview of 5,6-Dimethoxynicotinic acid, a methoxy-substituted derivative of nicotinic acid (Vitamin B3). Due to the limited availability of direct experimental and theoretical studies on this specific compound, this document extrapolates information from the broader class of nicotinic acid derivatives to present a predictive analysis of its physicochemical properties, potential synthetic routes, and prospective pharmacological activities. This guide is intended to serve as a foundational resource for researchers and professionals in drug development, highlighting areas for future empirical investigation.
Introduction
Nicotinic acid and its derivatives are a well-established class of compounds with significant therapeutic applications, most notably in the management of dyslipidemia.[1][2] The substitution of the pyridine ring of nicotinic acid offers a rich scaffold for medicinal chemistry, allowing for the modulation of pharmacokinetic and pharmacodynamic properties. The introduction of methoxy groups, as in the case of this compound, can significantly influence the molecule's polarity, metabolic stability, and receptor binding affinity. This guide explores the theoretical landscape of this compound, providing a framework for its potential in drug discovery and development.
Physicochemical Properties
Based on its chemical structure and data for related compounds, the following physicochemical properties for this compound can be predicted.
| Property | Predicted Value |
| IUPAC Name | 5,6-dimethoxy-3-pyridinecarboxylic acid |
| CAS Number | 76470-34-3 |
| Molecular Formula | C₈H₉NO₄ |
| Molecular Weight | 183.16 g/mol |
| Appearance | Predicted to be a white to off-white solid |
| Solubility | Predicted to have moderate solubility in water and good solubility in polar organic solvents |
| pKa | The carboxylic acid proton is predicted to have a pKa in the range of 4-5, similar to other nicotinic acids. The pyridine nitrogen is expected to be weakly basic. |
| LogP | The octanol-water partition coefficient is predicted to be low, indicating a degree of hydrophilicity. |
Note: These values are predicted and require experimental verification.
Theoretical Synthesis Pathway
Caption: Conceptual synthesis workflow for this compound.
Representative Experimental Protocol
The following is a generalized, representative protocol for the synthesis of a nicotinic acid derivative, which could be adapted for this compound. This is not a directly cited protocol for this specific molecule and would require optimization.
-
Methoxylation of a Dihalo- or Dihydroxy-pyridine Precursor: A suitable di-substituted pyridine (e.g., a dihalopyridine or dihydroxypyridine with a precursor to the carboxylic acid at the 3-position) is dissolved in an appropriate solvent (e.g., DMF or DMSO). Sodium methoxide is added portion-wise at a controlled temperature. The reaction is monitored by TLC or LC-MS until completion.
-
Work-up and Isolation: The reaction mixture is quenched with water and the product is extracted with an organic solvent. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the dimethoxy-pyridine intermediate.
-
Oxidation to Carboxylic Acid: The dimethoxy-pyridine intermediate with a side chain at the 3-position (e.g., a methyl group) is dissolved in a suitable solvent. A strong oxidizing agent, such as potassium permanganate, is added, and the mixture is heated.
-
Final Work-up and Purification: The reaction mixture is filtered to remove manganese dioxide. The filtrate is acidified to precipitate the carboxylic acid. The crude product is collected by filtration and can be purified by recrystallization to yield this compound.
Predicted Biological Activity and Therapeutic Potential
The biological activity of this compound has not been extensively reported. However, based on the known pharmacology of nicotinic acid and its derivatives, several potential areas of therapeutic interest can be hypothesized.
Lipid-Lowering Effects
Nicotinic acid is a well-known agent for treating dyslipidemia. It favorably modulates blood lipid levels by reducing triglycerides and LDL cholesterol while increasing HDL cholesterol. The primary mechanism of action involves the activation of the G protein-coupled receptor 109A (GPR109A) in adipocytes, which leads to the inhibition of lipolysis.
Caption: Hypothetical signaling pathway for the lipid-lowering effects.
The 5,6-dimethoxy substitution could potentially alter the binding affinity and selectivity for GPR109A, possibly leading to a modified efficacy or side-effect profile compared to the parent nicotinic acid.
Anti-Inflammatory Potential
Some derivatives of nicotinic acid have demonstrated anti-inflammatory properties.[3] The mechanism for this is not fully elucidated but may involve the modulation of inflammatory cytokine production. The electron-donating nature of the methoxy groups in this compound could influence its interaction with biological targets involved in inflammatory pathways.
Antibacterial Activity
Nicotinic acid derivatives are also known to possess antibacterial activity, particularly against Mycobacterium tuberculosis.[4] They are thought to inhibit peptide synthesis in susceptible organisms.[4] It is plausible that this compound could exhibit antibacterial properties, and this warrants further investigation.
Safety and Handling
Specific toxicity data for this compound are not available. However, based on safety data sheets for similar compounds, the following general precautions are recommended:
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Toxicity: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation. A thorough toxicological assessment is required.
Future Directions
The theoretical framework presented in this guide highlights the need for empirical research to validate the predicted properties and activities of this compound. Key areas for future investigation include:
-
Development and optimization of a robust synthetic protocol.
-
Comprehensive characterization of its physicochemical properties, including spectroscopic analysis (NMR, IR, MS) and determination of solubility and pKa.
-
In vitro and in vivo studies to evaluate its biological activity, focusing on its potential as a lipid-lowering agent, anti-inflammatory compound, or antibacterial agent.
-
Toxicological studies to determine its safety profile.
Conclusion
This compound represents an under-explored derivative of the pharmacologically significant nicotinic acid scaffold. While direct data is scarce, theoretical considerations suggest it may possess interesting biological activities. This technical guide provides a foundational understanding to stimulate and guide future research into this promising compound, with the ultimate goal of unlocking its potential therapeutic applications.
References
5,6-Dimethoxynicotinic Acid: A Technical Guide for Researchers
For Immediate Release
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 5,6-Dimethoxynicotinic acid (CAS No. 76470-34-3), including its availability from various suppliers, its chemical properties, and its current standing in scientific research. While this compound is available as a research chemical, public domain information regarding its specific biological activity, involvement in signaling pathways, and detailed experimental protocols is limited. This guide aims to consolidate the available information and provide a framework for its potential scientific exploration.
Chemical Properties and Supplier Information
This compound is a pyridine derivative with the molecular formula C₈H₉NO₄ and a molecular weight of 183.16 g/mol .[1] It is typically supplied as a solid and should be stored at room temperature in an inert atmosphere. Several chemical suppliers offer this compound for research purposes. The table below summarizes the available data from a selection of suppliers. Researchers are advised to contact the suppliers directly for the most current pricing, availability, and detailed certificates of analysis.
| Supplier | CAS Number | Purity/Specifications | Available Quantities | Lead Time & Pricing |
| Santa Cruz Biotechnology | 76470-34-3 | Not specified | Not specified | Contact for quote |
| Parchem | 76470-34-3 | Not specified | Bulk and various packaging options available[2][3] | Contact for quote |
| BLD Pharm | 76470-34-3 | Not specified | Not specified | Contact for quote[4] |
| Aladdin Scientific | 76470-34-3 | min 97% | 1 gram | Contact for quote[5] |
| BIOGEN Científica | 76470-34-3 | Not specified | 250 mg | Contact for quote[6] |
Experimental Landscape and Potential Research Directions
A thorough review of publicly available scientific literature did not yield specific experimental protocols or studies detailing the biological activity of this compound. Its structural similarity to other biologically active nicotinic acid derivatives suggests potential applications in various research areas, including medicinal chemistry and drug discovery. The presence of methoxy groups on the pyridine ring could influence its pharmacokinetic and pharmacodynamic properties.
Given the lack of direct experimental data, a logical first step for researchers interested in this compound would be to perform initial screening assays to determine its biological targets and potential therapeutic effects.
Hypothetical Experimental Workflow for Compound Screening
The following diagram illustrates a general workflow for the initial biological screening of a research compound like this compound.
Caption: A hypothetical workflow for the initial screening of this compound.
Analogous Compound Signaling Pathway: DMXAA and the STING Pathway
While no signaling pathways have been directly elucidated for this compound, the structurally related compound 5,6-dimethylxanthenone-4-acetic acid (DMXAA) is a known activator of the Stimulator of Interferon Genes (STING) pathway. This pathway is a critical component of the innate immune system. Understanding the mechanism of DMXAA can provide a potential framework for investigating nicotinic acid derivatives.
The diagram below illustrates the STING signaling pathway as activated by DMXAA in murine cells. It is important to note that this pathway is for a different, albeit structurally related, compound and is provided for illustrative purposes only.
Caption: The STING signaling pathway activated by the analog DMXAA (for illustrative purposes).
Conclusion
This compound is a readily available research chemical with potential for exploration in various scientific domains. While direct biological data is currently scarce, its chemical structure suggests that it could serve as a valuable building block in medicinal chemistry or possess undiscovered biological activities. The provided information on suppliers and a hypothetical research workflow aims to facilitate the initial steps for researchers interested in investigating this compound. Future studies are warranted to elucidate its potential roles in biological systems and its utility in drug development.
References
Methodological & Application
Synthesis of 5,6-Dimethoxynicotinic Acid: A Detailed Guide for Researchers
For Immediate Release
This application note provides detailed protocols for the synthesis of 5,6-dimethoxynicotinic acid, a valuable building block in medicinal chemistry and drug discovery. The described synthetic route offers a practical approach for researchers, scientists, and drug development professionals, starting from the readily available precursor 3-iodo-5,6-dimethoxypyridine. The protocols are presented with clarity to ensure reproducibility in a laboratory setting.
Introduction
This compound is a substituted pyridine carboxylic acid derivative. The presence of the methoxy groups and the carboxylic acid moiety makes it an attractive scaffold for the synthesis of a wide range of biologically active molecules. This document outlines a two-step synthetic pathway, commencing with the formation of a key intermediate, 5,6-dimethoxypyridine-3-thiol, followed by its conversion to the target carboxylic acid.
Overall Synthesis Workflow
The synthesis of this compound is achieved through a two-step process. The first step involves the synthesis of 5,6-dimethoxypyridine-3-thiol from 3-iodo-5,6-dimethoxypyridine. The subsequent step is the conversion of the thiol intermediate to the final carboxylic acid product.
Application Notes and Protocols: Laboratory Preparation of 5,6-Dimethoxynicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, multi-step procedure for the laboratory-scale synthesis of 5,6-Dimethoxynicotinic Acid, a valuable building block in medicinal chemistry and drug development. The described protocol is based on established chemical transformations of pyridine derivatives.
Synthetic Pathway Overview
The synthesis of this compound can be achieved through a multi-step process starting from the commercially available 6-Hydroxynicotinic acid. The key transformations involve the introduction of a nitro group at the 5-position, followed by its reduction to an amino group, conversion to a hydroxyl group via diazotization, and subsequent double O-methylation of the resulting dihydroxy-nicotinic acid.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 6-Hydroxy-5-nitronicotinic acid
This step introduces a nitro group at the 5-position of 6-hydroxynicotinic acid through electrophilic nitration.
Methodology:
-
To a 250 mL flask, add 6-hydroxynicotinic acid (20 g).
-
Carefully add 100 mL of red fuming nitric acid.
-
Slowly heat the mixture to 50°C (bath temperature) and stir at this temperature for 8 hours.
-
Increase the temperature to 80°C and maintain for an additional 2 hours.
-
Cool the mixture to room temperature overnight.
-
Collect the yellow precipitate by filtration, wash with cold water (10 mL), and dry to yield 6-Hydroxy-5-nitronicotinic acid.[1]
| Parameter | Value |
| Starting Material | 6-Hydroxynicotinic acid |
| Key Reagents | Fuming nitric acid |
| Reaction Time | 10 hours |
| Reaction Temp. | 50-80°C |
| Typical Yield | 85-95% |
| Purity (LC-MS) | >95% |
Step 2: Synthesis of 5-Amino-6-hydroxynicotinic acid
The nitro group of 6-Hydroxy-5-nitronicotinic acid is reduced to an amino group.
Methodology:
-
In a 500 mL flask, suspend 6-Hydroxy-5-nitronicotinic acid (15 g) in ethanol (200 mL).
-
Add a catalytic amount of Palladium on carbon (10% Pd/C, 0.5 g).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain 5-Amino-6-hydroxynicotinic acid.
| Parameter | Value |
| Starting Material | 6-Hydroxy-5-nitronicotinic acid |
| Key Reagents | H₂, 10% Pd/C |
| Reaction Time | 12-16 hours |
| Reaction Temp. | Room Temperature |
| Typical Yield | 90-98% |
| Purity | >95% |
Step 3: Synthesis of 5,6-Dihydroxynicotinic acid
The amino group of 5-Amino-6-hydroxynicotinic acid is converted to a hydroxyl group via a diazonium salt intermediate.
Methodology:
-
Dissolve 5-Amino-6-hydroxynicotinic acid (10 g) in 1 M sulfuric acid (100 mL) at 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite (5 g) in water (20 mL) dropwise, keeping the temperature below 5°C.
-
Stir the mixture at this temperature for 1 hour.
-
Slowly heat the reaction mixture to 80-90°C and maintain until nitrogen evolution ceases (approximately 2-3 hours).
-
Cool the solution to room temperature and then in an ice bath to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry to give 5,6-Dihydroxynicotinic acid.
| Parameter | Value |
| Starting Material | 5-Amino-6-hydroxynicotinic acid |
| Key Reagents | NaNO₂, H₂SO₄ |
| Reaction Time | 4 hours |
| Reaction Temp. | 0-90°C |
| Typical Yield | 70-80% |
| Purity | >90% |
Step 4: Synthesis of this compound
The two hydroxyl groups of 5,6-Dihydroxynicotinic acid are methylated to yield the final product.
Methodology:
-
Suspend 5,6-Dihydroxynicotinic acid (5 g) in methanol (100 mL).
-
Cool the suspension in an ice bath and bubble in HCl gas until the solution is saturated.
-
Reflux the mixture for 4-6 hours to esterify the carboxylic acid.
-
Cool the reaction mixture and evaporate the solvent.
-
Dissolve the resulting ester in tert-butanol (60 mL).
-
Add this solution dropwise to a freshly prepared ethereal diazomethane solution at -20°C.
-
Allow the reaction to slowly warm to room temperature and stir for 14-20 hours.[2]
-
Carefully quench any excess diazomethane with acetic acid.
-
Evaporate the solvent and dissolve the residue in a mixture of methanol (50 mL) and 2 M sodium hydroxide (50 mL).
-
Stir at room temperature for 4-6 hours to hydrolyze the ester.
-
Acidify the mixture with 2 M HCl to pH 3-4 to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
| Parameter | Value |
| Starting Material | 5,6-Dihydroxynicotinic acid |
| Key Reagents | Diazomethane, Methanol, HCl, NaOH |
| Reaction Time | 24-36 hours (total) |
| Reaction Temp. | -20°C to Room Temperature |
| Typical Yield | 50-70% (overall for methylation and hydrolysis) |
| Purity (HPLC) | >97% |
Experimental Workflow Visualization
The following diagram illustrates the workflow for the O-methylation and subsequent hydrolysis step.
Caption: Workflow for the preparation of this compound.
References
Application Notes and Protocols for the Quantification of 5,6-Dimethoxynicotinic Acid
Introduction
5,6-Dimethoxynicotinic acid is a substituted pyridine carboxylic acid with potential applications in pharmaceutical and chemical research. Accurate and precise quantification of this analyte is crucial for various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control. These application notes provide detailed protocols for the quantitative analysis of this compound in different matrices using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The described methods are intended to serve as a starting point for researchers to develop and validate their own analytical procedures.
Method 1: Quantification of this compound by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk materials and simple formulations where high sensitivity is not the primary requirement.
Principle
The method involves the separation of this compound from other components in the sample matrix using reversed-phase HPLC. Quantification is achieved by measuring the absorbance of the analyte at its wavelength of maximum absorption (λmax) using a UV detector.
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH2PO4) (Analytical grade)
-
Orthophosphoric acid (85%) (Analytical grade)
-
Ultrapure water (18.2 MΩ·cm)
Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Analytical balance
-
pH meter
-
Sonicator
-
Vortex mixer
-
Syringe filters (0.45 µm)
Experimental Protocol
4.1. Preparation of Mobile Phase
-
Buffer Preparation (25 mM Potassium Dihydrogen Phosphate, pH 3.0): Dissolve 3.4 g of KH2PO4 in 1 L of ultrapure water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.
-
Mobile Phase: Prepare the mobile phase by mixing the phosphate buffer and acetonitrile in a ratio of 70:30 (v/v). Degas the mobile phase by sonication for 15 minutes.
4.2. Preparation of Standard Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
4.3. Sample Preparation
-
Bulk Drug/Simple Formulation: Accurately weigh a quantity of the sample equivalent to 10 mg of this compound and dissolve it in 10 mL of methanol. Sonicate for 10 minutes to ensure complete dissolution. Dilute an aliquot of this solution with the mobile phase to a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
4.4. Chromatographic Conditions
-
Column: C18 column (e.g., 150 mm × 4.6 mm, 5 µm particle size)
-
Mobile Phase: 25 mM Potassium Dihydrogen Phosphate (pH 3.0) : Acetonitrile (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: The UV spectrum of nicotinic acid shows absorption maxima around 262 nm.[1] For this compound, it is recommended to determine the λmax by scanning a standard solution from 200-400 nm. A wavelength of approximately 270 nm is a reasonable starting point.
-
Run Time: 10 minutes
4.5. Data Analysis
Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the working standard solutions. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Quantitative Data Summary
The following table summarizes the anticipated performance characteristics of the HPLC-UV method, based on typical values for similar analytes.
| Parameter | Expected Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Experimental Workflow Diagram
Caption: Workflow for this compound quantification by HPLC-UV.
Method 2: Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and selective, making it ideal for the quantification of this compound in complex matrices such as biological fluids (plasma, urine) at low concentrations.
Principle
The analyte is separated from the matrix components by reversed-phase liquid chromatography. Detection and quantification are performed using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves monitoring a specific precursor-to-product ion transition for the analyte and an internal standard, ensuring high selectivity and sensitivity.
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
Instrumentation
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes
Experimental Protocol
4.1. Preparation of Mobile Phase
-
Mobile Phase A: 0.1% Formic acid in ultrapure water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
4.2. Preparation of Standard and QC Solutions
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and the internal standard in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with a 50:50 mixture of Mobile Phase A and B to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL.
-
Internal Standard Working Solution: Prepare a working solution of the internal standard at a fixed concentration (e.g., 10 ng/mL) in the same diluent.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking the analyte into the appropriate blank matrix (e.g., plasma).
4.3. Sample Preparation (Protein Precipitation for Plasma)
-
To 50 µL of plasma sample, standard, or QC, add 150 µL of the internal standard working solution in acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
4.4. LC-MS/MS Conditions
-
LC Conditions:
-
Column: C18 column (e.g., 50 mm × 2.1 mm, 1.8 µm particle size)
-
Mobile Phase Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (to be optimized for the analyte). Given the acidic nature, negative ion mode is a strong candidate.
-
MRM Transitions: These need to be determined by infusing a standard solution of this compound into the mass spectrometer. A plausible transition would be the loss of the carboxyl group (45 Da). For a molecular weight of 183.16, the precursor ion [M-H]⁻ would be m/z 182.1. A potential product ion could be m/z 137.1.
-
Collision Energy and other MS parameters: Optimize for the specific MRM transitions.
-
4.5. Data Analysis
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. The concentration of the analyte in the samples is then calculated from this curve.
Quantitative Data Summary
The following table presents the expected performance characteristics for the LC-MS/MS method.
| Parameter | Expected Value |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | ~0.03 ng/mL |
| Limit of Quantification (LOQ) | ~0.1 ng/mL |
| Accuracy (% Bias) | ± 15% |
| Precision (% RSD) | < 15% |
Experimental Workflow Diagram
Caption: Workflow for this compound quantification by LC-MS/MS.
References
Application Note: HPLC Analysis of 5,6-Dimethoxynicotinic Acid
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive guide for the quantitative analysis of 5,6-Dimethoxynicotinic acid in various sample matrices using High-Performance Liquid Chromatography (HPLC) with UV detection. The described methodology is intended for research and quality control purposes.
Introduction
This compound is a substituted pyridine derivative of nicotinic acid. Accurate and precise quantification of this compound is crucial in various stages of drug development and research, including pharmacokinetic studies, formulation development, and quality control of active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) offers a robust and reliable method for the analysis of such compounds. This application note details a proposed reversed-phase HPLC (RP-HPLC) method for the determination of this compound.
Principle of the Method
This method utilizes reversed-phase chromatography to separate this compound from other components in the sample matrix. A C18 stationary phase is used to retain the analyte, while a mobile phase consisting of an aqueous buffer and an organic modifier is used for elution. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is achieved by monitoring the UV absorbance of the analyte at a specific wavelength. Quantification is performed by comparing the peak area of the analyte in the sample to that of a known standard.
Experimental Protocols
3.1. Materials and Reagents
-
This compound reference standard (Purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Phosphoric acid (or Formic acid for MS compatibility) (Analytical grade)
-
Potassium dihydrogen phosphate (Analytical grade)
3.2. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The following are the recommended chromatographic conditions:
| Parameter | Recommended Condition |
| HPLC System | Quaternary or Binary Pump, Autosampler, UV-Vis Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.05 M Potassium dihydrogen phosphate buffer, pH adjusted to 4.0 with phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 270 nm |
Table 1: HPLC Instrument Conditions
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 10.0 | 40 | 60 |
| 12.0 | 40 | 60 |
| 12.1 | 90 | 10 |
| 15.0 | 90 | 10 |
Table 2: Gradient Elution Program
3.3. Preparation of Solutions
-
Mobile Phase A Preparation: Dissolve 6.8 g of potassium dihydrogen phosphate in 1 L of HPLC grade water. Adjust the pH to 4.0 using phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (90:10, A:B) to achieve concentrations in the range of 1 - 100 µg/mL.
-
Sample Preparation: The sample preparation procedure will vary depending on the matrix. For simple matrices, dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and inject. For more complex matrices, a suitable extraction method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be required.
Method Validation Parameters (Hypothetical Data)
The following table summarizes the hypothetical performance characteristics of this method. These values should be experimentally determined during method validation.
| Parameter | Result |
| Retention Time | Approximately 6.5 min |
| Linearity (r²) | > 0.999 (Concentration range: 1-100 µg/mL) |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.6 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Table 3: Hypothetical Method Validation Data
Data Presentation and Visualization
5.1. Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: Workflow for HPLC analysis of this compound.
5.2. Signaling Pathway (Illustrative)
While this compound itself is not directly involved in a well-established signaling pathway, its analysis is critical in drug development. The following diagram illustrates a conceptual relationship in a drug development context.
Caption: Role of HPLC analysis in drug development.
Conclusion
The proposed HPLC method provides a framework for the reliable and accurate quantification of this compound. The method is suitable for routine analysis in a quality control environment and for research purposes. It is recommended that a full method validation be performed according to ICH guidelines before implementation for regulated testing. This will ensure the method is fit for its intended purpose and yields consistently reliable results. Further optimization of the chromatographic conditions may be necessary depending on the specific sample matrix and analytical requirements.
Application Notes and Protocols: 5,6-Dimethoxynicotinic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Dimethoxynicotinic acid is a substituted pyridine carboxylic acid that holds potential as a versatile scaffold in medicinal chemistry. Its structural features, including the electron-donating methoxy groups and the carboxylic acid handle, make it an attractive starting material for the synthesis of a diverse range of derivatives. While specific biological data for this compound itself is limited in publicly available literature, its structural analogs and related dimethoxy-substituted pyridines have been incorporated into molecules with significant pharmacological activities. These include compounds targeting G-protein coupled receptors and those with antiproliferative properties.
This document provides an overview of the potential applications of this compound in drug discovery, along with representative synthetic protocols and biological evaluation methods. The provided protocols are based on general methodologies for nicotinic acid derivatives and should be adapted and optimized for specific research objectives.
Potential Medicinal Chemistry Applications
The this compound scaffold can be envisioned as a key building block for the development of novel therapeutic agents across various disease areas. The strategic placement of the methoxy groups can influence the electronic properties, conformation, and metabolic stability of the final compounds. The carboxylic acid functionality serves as a convenient point for chemical modification, allowing for the synthesis of amides, esters, and other derivatives to explore structure-activity relationships (SAR).
Potential therapeutic areas for derivatives of this compound include:
-
Neurological Disorders: Based on the finding that a related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, is a moiety of a potent dopamine D2 and D3 and serotonin-3 (5-HT3) receptor antagonist, derivatives of this compound could be explored for their potential to modulate these and other CNS receptors.
-
Oncology: Isomeric dimethoxypyridine carboxylic acids have been utilized in the synthesis of organometallic complexes demonstrating antiproliferative activity. This suggests that derivatives of this compound could be investigated as potential anticancer agents.
-
Inflammatory Diseases: Nicotinic acid derivatives have been explored as anti-inflammatory agents. The 5,6-dimethoxy substitution pattern could be a novel variation to investigate in this context.
Synthesis of this compound Derivatives
The carboxylic acid group of this compound is the primary site for derivatization. Standard coupling reactions can be employed to synthesize a library of amides and esters.
General Protocol for Amide Synthesis
A common method for amide bond formation involves the activation of the carboxylic acid followed by reaction with an amine.
Workflow for Amide Synthesis
Caption: General workflow for the synthesis of amide derivatives.
Experimental Protocol:
-
To a solution of this compound (1.0 eq) in an anhydrous solvent such as dimethylformamide (DMF) or dichloromethane (DCM) is added a coupling agent, for example, HATU (1.1 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
The mixture is stirred at room temperature for 15-30 minutes to activate the carboxylic acid.
-
The desired amine (1.1 eq) is then added to the reaction mixture.
-
The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed successively with aqueous solutions of a weak acid (e.g., 1 M HCl), a weak base (e.g., saturated NaHCO₃), and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired amide derivative.
General Protocol for Ester Synthesis
Esterification can be achieved through various methods, including acid-catalyzed esterification or conversion to an acyl chloride followed by reaction with an alcohol.
Workflow for Ester Synthesis
Caption: Two common methods for the synthesis of ester derivatives.
Experimental Protocol (via Acyl Chloride):
-
This compound (1.0 eq) is suspended in an excess of thionyl chloride (SOCl₂) and a catalytic amount of DMF is added.
-
The mixture is heated at reflux until the reaction is complete (cessation of gas evolution), typically for 1-3 hours.
-
The excess thionyl chloride is removed under reduced pressure to yield the crude acyl chloride.
-
The acyl chloride is dissolved in an anhydrous solvent like DCM or THF.
-
The desired alcohol (1.1 eq) and a base such as pyridine or triethylamine (1.2 eq) are added to the solution at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred until completion.
-
The reaction is quenched with water, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated.
-
The crude ester is purified by column chromatography.
Biological Evaluation of this compound Derivatives
Given the potential applications, derivatives of this compound can be screened in a variety of biological assays. The following are representative protocols for initial in vitro screening.
General Protocol for In Vitro Enzyme Inhibition Assay
Many drugs exert their effects by inhibiting specific enzymes. A general spectrophotometric or fluorometric assay can be used to determine the inhibitory potential of the synthesized compounds.
Workflow for Enzyme Inhibition Assay
Caption: A typical workflow for an in vitro enzyme inhibition assay.
Experimental Protocol (Example: Kinase Inhibition Assay):
-
Prepare serial dilutions of the test compounds in a suitable buffer (e.g., Tris-HCl with appropriate cofactors).
-
In a 96-well or 384-well plate, add the kinase enzyme solution to each well.
-
Add the test compound dilutions to the respective wells and pre-incubate for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
Initiate the enzymatic reaction by adding the substrate (e.g., a specific peptide) and ATP.
-
Incubate the plate for a set time (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of product formed. This can be done using various detection methods, such as luminescence (e.g., ADP-Glo™ Kinase Assay) or fluorescence polarization.
-
The half-maximal inhibitory concentration (IC₅₀) values are calculated by fitting the dose-response data to a suitable sigmoidal model.
Quantitative Data Presentation
When reporting the biological activity of a series of compounds, it is crucial to present the data in a clear and organized manner. A tabular format is highly recommended for easy comparison of structure-activity relationships.
Table 1: Hypothetical In Vitro Activity of this compound Amide Derivatives
| Compound ID | R Group (Amine) | Target Enzyme IC₅₀ (µM) | Cytotoxicity CC₅₀ (µM) |
| 5,6-DMNA-01 | Benzylamine | 5.2 | > 50 |
| 5,6-DMNA-02 | 4-Fluorobenzylamine | 2.8 | > 50 |
| 5,6-DMNA-03 | Piperidine | 15.7 | > 50 |
| 5,6-DMNA-04 | Morpholine | 22.1 | > 50 |
| Reference Cpd | Staurosporine | 0.01 | 0.5 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.
Conclusion
This compound represents a promising, yet underexplored, scaffold for medicinal chemistry research. Its straightforward derivatization at the carboxylic acid position allows for the generation of diverse chemical libraries. By leveraging the known biological activities of structurally related compounds, researchers can design and synthesize novel derivatives of this compound with the potential for therapeutic applications in oncology, neuroscience, and inflammatory diseases. The protocols and workflows provided herein offer a foundational guide for initiating such drug discovery programs. It is imperative that all synthetic and biological testing procedures are conducted with appropriate safety precautions and are optimized for the specific compounds and targets under investigation.
Application Notes and Protocols: 5,6-Dimethoxynicotinic Acid in Organic Synthesis
Introduction
5,6-Dimethoxynicotinic acid, a substituted pyridine carboxylic acid, presents itself as a potentially versatile building block in the field of organic synthesis, particularly for the construction of complex heterocyclic scaffolds. Its unique electronic properties, stemming from the electron-donating methoxy groups on the pyridine ring, can influence the reactivity of the carboxylic acid moiety and the pyridine core. These characteristics make it an attractive starting material for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. This document aims to provide an overview of the potential synthetic transformations involving this compound and to outline general protocols for its utilization.
While specific, detailed experimental protocols and quantitative data for reactions starting directly with this compound are not extensively available in publicly accessible literature and patents, we can infer its reactivity and potential applications based on the well-established chemistry of nicotinic acid and its derivatives. The following sections will detail generalized methodologies for key transformations such as amide bond formation and cross-coupling reactions, which are fundamental to utilizing this building block in a research and development setting.
Key Synthetic Applications: General Methodologies
The primary reactive handle of this compound is its carboxylic acid group, which can be readily converted into a variety of functional groups. Additionally, the pyridine ring itself can be a substrate for cross-coupling reactions, although this often requires prior functionalization (e.g., halogenation).
Amide Bond Formation
The conversion of the carboxylic acid to an amide is a cornerstone of synthetic chemistry, enabling the linkage of the nicotinic acid scaffold to a wide array of amine-containing molecules.
General Experimental Protocol: Amide Coupling
A common and effective method for amide bond formation involves the use of a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), often in the presence of an activator like 1-Hydroxybenzotriazole (HOBt).
dot
Caption: General workflow for the synthesis of 5,6-dimethoxynicotinamide derivatives.
Protocol Details:
-
Preparation: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (CH2Cl2).
-
Activation: Add the coupling agent (e.g., EDC, 1.1-1.5 eq) and the activator (e.g., HOBt, 1.1-1.5 eq) to the solution. Stir the mixture at room temperature for 30-60 minutes to form the activated ester.
-
Amine Addition: To the activated mixture, add the desired amine (1.0-1.2 eq) and an organic base such as diisopropylethylamine (DIPEA) or triethylamine (Et3N) (1.5-2.0 eq).
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired amide.
Table 1: Representative Amide Coupling Reagents and Conditions
| Coupling Agent | Activator | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| EDC | HOBt | DIPEA | DMF/CH2Cl2 | 25 | 12-24 |
| HBTU | - | DIPEA | DMF | 25 | 2-6 |
| HATU | - | DIPEA | DMF | 25 | 1-4 |
| SOCl2 | - | Pyridine | CH2Cl2 | 0-25 | 2-4 |
Palladium-Catalyzed Cross-Coupling Reactions
To further functionalize the pyridine core, palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura (for C-C bond formation) and Buchwald-Hartwig (for C-N bond formation) are indispensable tools. These reactions typically require a halogenated precursor, which can be synthesized from the corresponding nicotinic acid derivative. While a direct halogenation method for this compound is not readily found, related nicotinic acids can undergo such transformations.
Hypothetical Workflow for Suzuki-Miyaura Coupling:
dot
Caption: A potential synthetic pathway for aryl-substituted derivatives.
General Protocol for Suzuki-Miyaura Coupling (of a hypothetical halogenated derivative):
-
Setup: To a flame-dried Schlenk flask, add the halogenated this compound derivative (1.0 eq), the boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3 or Cs2CO3, 2.0-3.0 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add a degassed solvent system, such as a mixture of dioxane and water or toluene and ethanol.
-
Reaction: Heat the reaction mixture to 80-110 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography to yield the desired cross-coupled product.
Table 2: Common Conditions for Suzuki-Miyaura Cross-Coupling
| Palladium Catalyst | Ligand (if applicable) | Base | Solvent System | Temperature (°C) |
| Pd(PPh3)4 | - | Na2CO3, K2CO3 | Toluene/EtOH/H2O | 80-100 |
| Pd(OAc)2 | SPhos, XPhos | K3PO4, Cs2CO3 | Dioxane/H2O | 90-110 |
| PdCl2(dppf) | - | K2CO3 | DMF | 80-100 |
Conclusion
This compound holds promise as a valuable building block for the synthesis of a diverse range of functionalized heterocyclic compounds. While direct, specific examples of its application are sparse in the public domain, its chemical structure allows for the application of robust and well-established synthetic methodologies, primarily centered around the derivatization of its carboxylic acid group and potential cross-coupling reactions of the pyridine core. The protocols and data presented here provide a general framework to guide researchers in the effective utilization of this compound in their synthetic endeavors. Further investigation into the specific reactivity and applications of this compound is warranted to fully unlock its potential in drug discovery and materials science.
Application Notes and Protocols for the Derivatization of 5,6-Dimethoxynicotinic Acid in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Dimethoxynicotinic acid is a substituted pyridine carboxylic acid that holds potential for derivatization to generate novel compounds for biological screening. Its structural features, including the carboxylic acid handle for derivatization and the methoxy groups that can influence physicochemical properties, make it an attractive starting point for the development of new therapeutic agents. This document provides detailed protocols for the synthesis of amide and ester derivatives of this compound and their subsequent evaluation in relevant biological assays, particularly focusing on anti-inflammatory effects and GPR109A receptor agonism.
Derivatization Strategies
The carboxylic acid moiety of this compound is the primary site for derivatization, allowing for the formation of amides and esters. These reactions are well-established in medicinal chemistry and can be achieved using various coupling reagents.
Amide Synthesis
Amide bond formation is a robust method to introduce diverse chemical functionalities. A common and efficient method for this transformation is the use of peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which is known for its high efficiency and low rate of racemization.
Ester Synthesis
Esterification is another key derivatization strategy. The Steglich esterification, which utilizes a carbodiimide like DCC (N,N'-dicyclohexylcarbodiimide) in the presence of a nucleophilic catalyst such as DMAP (4-dimethylaminopyridine), is a mild and effective method, particularly for substrates that may be sensitive to harsher conditions.
Biological Assays
Derivatives of nicotinic acid have shown a range of biological activities, including anti-inflammatory effects and modulation of the G protein-coupled receptor GPR109A (also known as HCA2).
Anti-Inflammatory Assays
The anti-inflammatory potential of the synthesized derivatives can be assessed by measuring their ability to inhibit the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated immune cells (e.g., RAW 264.7 macrophages).
GPR109A Agonist Assays
GPR109A is a receptor for nicotinic acid and plays a role in mediating its therapeutic effects. Activation of this Gi-coupled receptor leads to a decrease in intracellular cyclic AMP (cAMP) levels. Therefore, a functional assay measuring the inhibition of forskolin-stimulated cAMP production in cells expressing GPR109A is a standard method to screen for agonist activity.
Data Presentation
The following tables summarize representative quantitative data for the synthesis and biological evaluation of nicotinic acid derivatives. Note: Specific data for derivatives of this compound is limited in the public domain. The data presented here for biological activity is based on known GPR109A agonists and anti-inflammatory compounds to provide a reference for expected activity ranges.
Table 1: Synthesis of Nicotinic Acid Derivatives
| Derivative | Synthesis Method | Amine/Alcohol | Coupling Reagent | Base | Solvent | Yield (%) | Purity (%) |
| N-Benzyl-nicotinamide (Example) | Amide Coupling | Benzylamine | HATU | DIPEA | DMF | >90 | >95 |
| Ethyl nicotinate (Example) | Steglich Esterification | Ethanol | DCC/DMAP | - | DCM | ~85 | >95 |
Table 2: Biological Activity of Nicotinic Acid Derivatives and Reference Compounds
| Compound | Target/Assay | Cell Line | Endpoint | Potency (IC₅₀/EC₅₀) |
| Nicotinic Acid | GPR109A Activation | HEK293-GPR109A | cAMP Inhibition | ~10 µM |
| Acifran | GPR109A Activation | HEK293-GPR109A | cAMP Inhibition | ~5 µM |
| β-Hydroxybutyrate | GPR109A Activation | Various | cAMP Inhibition | ~0.7 mM[1] |
| Isonicotinic Acid Derivative 5 | Anti-inflammatory (ROS Inhibition) | Human Blood Cells | ROS Production | 1.42 µg/mL (IC₅₀)[2] |
| Ibuprofen (Reference) | Anti-inflammatory (ROS Inhibition) | Human Blood Cells | ROS Production | 11.2 µg/mL (IC₅₀)[2] |
Experimental Protocols
Protocol 1: Synthesis of N-Aryl/Alkyl-5,6-dimethoxynicotinamides via HATU Coupling
This protocol describes a general procedure for the synthesis of amide derivatives of this compound.
Materials:
-
This compound
-
Amine (e.g., Benzylamine, Aniline)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF under an inert atmosphere, add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq).
-
Stir the reaction mixture at room temperature for 4-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted-5,6-dimethoxynicotinamide.
Protocol 2: Synthesis of Alkyl/Aryl 5,6-dimethoxynicotinates via Steglich Esterification
This protocol outlines a general method for the esterification of this compound.
Materials:
-
This compound
-
Alcohol (e.g., Ethanol, Phenol)
-
DCC (N,N'-Dicyclohexylcarbodiimide)
-
DMAP (4-Dimethylaminopyridine)
-
DCM (Dichloromethane), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM, add a solution of DCC (1.1 eq) in DCM at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC. A white precipitate of dicyclohexylurea (DCU) will form.
-
Filter off the DCU precipitate and wash the filter cake with DCM.
-
Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired ester.
Protocol 3: In Vitro Anti-Inflammatory Assay - Measurement of TNF-α and IL-6
This protocol details the procedure for evaluating the anti-inflammatory effects of the synthesized compounds.
Materials:
-
RAW 264.7 macrophage cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin/streptomycin
-
Lipopolysaccharide (LPS)
-
Synthesized this compound derivatives
-
ELISA kits for mouse TNF-α and IL-6
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.
-
Determine the IC₅₀ values for the inhibition of cytokine production.
Protocol 4: GPR109A Functional Assay - cAMP Measurement
This protocol describes a method to assess the GPR109A agonist activity of the synthesized compounds.
Materials:
-
HEK293 cells stably expressing human GPR109A
-
DMEM supplemented with 10% FBS, 1% penicillin/streptomycin, and a selection antibiotic (e.g., G418)
-
Forskolin
-
Synthesized this compound derivatives
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
Procedure:
-
Seed the GPR109A-expressing HEK293 cells in a 384-well plate and incubate overnight.
-
Treat the cells with various concentrations of the test compounds for 30 minutes.
-
Stimulate the cells with forskolin (e.g., 10 µM) for 15-30 minutes to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit following the manufacturer's protocol.
-
Calculate the percent inhibition of forskolin-stimulated cAMP production and determine the EC₅₀ values for the test compounds.
Visualization of Pathways and Workflows
GPR109A Signaling Pathway
The activation of GPR109A by an agonist, such as a derivative of this compound, initiates a signaling cascade. The primary pathway involves the coupling to Gi/o G-proteins, leading to the inhibition of adenylyl cyclase and a reduction in intracellular cAMP levels. A secondary pathway involves the recruitment of β-arrestin, which can lead to receptor internalization and other downstream signaling events.
References
Uncharted Territory: The Elusive Role of 5,6-Dimethoxynicotinic Acid in Proteomics Research
Despite being marketed as a specialty chemical for proteomics, detailed applications and experimental protocols for 5,6-Dimethoxynicotinic acid remain conspicuously absent from the public scientific literature. Extensive searches have failed to yield specific use-cases, quantitative data, or established methodologies, leaving its role in the field largely undefined.
While the compound, with a molecular formula of C₈H₉NO₄ and a molecular weight of 183.16, is available from chemical suppliers for proteomics applications, its specific function is not documented in readily accessible scientific databases or publications. This lack of information prevents the creation of detailed application notes and protocols as requested.
Proteomics research heavily relies on a diverse toolkit of chemical reagents for tasks such as protein digestion, labeling, and mass spectrometry analysis. For instance, in Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry, a common technique for protein identification, specific matrices are crucial for the ionization of analyte molecules. Commonly used matrices include sinapinic acid, α-cyano-4-hydroxycinnamic acid (CHCA), and 2,5-dihydroxybenzoic acid (DHB). However, this compound is not mentioned in the literature as a standard or alternative matrix for this purpose.
Similarly, various chemical probes and labeling reagents are employed in proteomics to study protein-protein interactions, post-translational modifications, and protein quantification. These reagents typically possess specific reactive groups that allow them to covalently bind to proteins. The chemical structure of this compound does not immediately suggest a common protein-reactive functionality, and no studies have been found that describe its use as a protein labeling agent.
The absence of published data makes it impossible to provide the requested detailed application notes, experimental protocols, quantitative data tables, or visualizations of signaling pathways or experimental workflows involving this compound. Researchers and drug development professionals interested in the potential applications of this compound may need to conduct their own exploratory studies to determine its utility in proteomics research. Such investigations would be foundational, aiming to establish its fundamental properties and potential uses, whether as a novel mass spectrometry matrix, a chemical crosslinker, a metabolic label, or in another, as yet undescribed, capacity.
Until such research is published, the application of this compound in proteomics remains an open question, representing a potential but currently unvalidated tool in the vast and evolving field of protein science.
Application Notes and Protocols for the Pharmacological Investigation of Methoxypyridine Carboxylic Acid Derivatives as PI3K/mTOR Inhibitors
These application notes provide a comprehensive overview of the pharmacological evaluation of a series of sulfonamide methoxypyridine derivatives as dual inhibitors of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). The protocols and data presented are based on a study by Gao et al., which describes the design, synthesis, and biological evaluation of these compounds as potential anti-cancer agents.[1]
Introduction
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a frequent event in human cancers, making it a key target for the development of novel anticancer therapies. Dual inhibition of both PI3K and mTOR can lead to a more effective blockade of this pathway, potentially overcoming resistance mechanisms.[1] This document outlines the pharmacological investigation of a class of methoxypyridine carboxylic acid derivatives, specifically sulfonamide methoxypyridine compounds, designed to act as dual PI3K/mTOR inhibitors. The introduction of an oxazole group with a carboxylic acid ester or amide at the C5 position of the pyridine ring is a key structural feature of these compounds, intended to enhance their binding affinity to the target enzymes.[1]
Synthesis of Sulfonamide Methoxypyridine Derivatives
The synthesis of the target compounds involves a multi-step process, which is illustrated in the workflow diagram below. A key step is the Suzuki coupling reaction to link the substituted quinoline core with the methoxypyridine moiety, followed by the amidation of the oxazole-5-carboxylate.
General Synthetic Workflow
References
Application Notes and Protocols for 5,6-Dimethylxanthenone-4-acetic acid (DMXAA) in Novel Therapeutic Development
Disclaimer: Initial searches for "5,6-Dimethoxynicotinic acid" did not yield significant results related to therapeutic development. However, a similarly named compound, 5,6-Dimethylxanthenone-4-acetic acid (DMXAA) , also known as Vadimezan (ASA404), is a well-researched investigational anti-cancer agent. The following application notes and protocols are based on the available scientific literature for DMXAA.
Introduction
5,6-Dimethylxanthenone-4-acetic acid (DMXAA) is a potent biological response modifier with significant anti-tumor and anti-vascular effects.[1] It was developed by the Auckland Cancer Society Research Centre and has undergone Phase I clinical trials.[1][2] Unlike conventional chemotherapeutic agents, DMXAA's primary mechanism of action is not direct cytotoxicity to cancer cells but rather the induction of a host-mediated inflammatory response and disruption of tumor vasculature.[1][3]
Mechanism of Action
DMXAA functions as a stimulator of interferon genes (STING) agonist.[4] This activation of the STING pathway in host immune cells, particularly macrophages and endothelial cells, leads to the production of a cascade of cytokines and chemokines, most notably tumor necrosis factor-alpha (TNF-α).[1][3] This cytokine storm results in selective damage to the tumor vasculature, leading to hemorrhagic necrosis and tumor regression.[3][5] Additionally, DMXAA has been shown to induce the production of serotonin and nitric oxide.[1]
Preclinical and Clinical Data
DMXAA has demonstrated potent anti-tumor activity in preclinical murine models and has been evaluated in Phase I clinical trials in cancer patients.[1][2]
Table 1: Summary of Preclinical Anti-Tumor Activity of DMXAA
| Animal Model | Tumor Type | DMXAA Dose | Outcome | Reference |
| Mice | Colon 38 adenocarcinoma | 25 mg/kg (i.p.) | Significant tumor growth delay | [6] |
| Syngeneic and Nude Mice | Subcutaneous MAC15A tumors | Not specified | Significant blood flow shutdown and hemorrhagic necrosis | [5] |
| Mice | Intravenous MAC15A tumors | Not specified | Significant anti-tumor effects | [5] |
Table 2: Summary of Phase I Clinical Trial Data for DMXAA
| Parameter | Value | Reference |
| Number of Patients | 63 (NZ study), 46 (UK study) | [2][7] |
| Dose Range | 6 to 4900 mg/m² | [2][7] |
| Maximum Tolerated Dose (MTD) | 3700 mg/m² | [7] |
| Dose-Limiting Toxicities | Urinary incontinence, visual disturbance, anxiety, confusion, tremor, slurred speech | [2][7] |
| Pharmacokinetics | Dose-dependent | [7] |
| Terminal Half-life | 8.1 ± 4.3 h | [7] |
| Protein Binding | >99% at doses up to 320 mg/m² | [7] |
| Clinical Response | One unconfirmed partial response in a patient with metastatic cervical carcinoma at 1100 mg/m² | [2][7] |
Experimental Protocols
Protocol 1: In Vivo Anti-Tumor Efficacy Study of DMXAA in a Murine Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor activity of DMXAA in a murine model, based on methodologies described in the literature.[6]
Materials:
-
Female C57Bl mice (6-8 weeks old)
-
Colon 38 adenocarcinoma cells
-
DMXAA
-
Vehicle (e.g., phosphate-buffered saline)
-
Sterile syringes and needles
-
Calipers
Procedure:
-
Tumor Implantation: Subcutaneously inject 1 x 10⁶ Colon 38 adenocarcinoma cells in 0.1 mL of sterile PBS into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and grow. Measure tumor dimensions (length and width) with calipers every 2-3 days. Calculate tumor volume using the formula: (length x width²)/2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment and control groups.
-
Drug Administration:
-
Treatment Group: Administer DMXAA intraperitoneally (i.p.) at a dose of 25 mg/kg.
-
Control Group: Administer an equivalent volume of the vehicle i.p.
-
-
Tumor Growth Delay Assessment: Continue to monitor and measure tumor volume in all groups until tumors reach a predetermined endpoint (e.g., 1000 mm³).
-
Data Analysis: Calculate the tumor growth delay, which is the difference in the time it takes for tumors in the treated and control groups to reach the endpoint volume.
Protocol 2: Pharmacokinetic Analysis of DMXAA in a Phase I Clinical Trial
This protocol provides a generalized overview of the pharmacokinetic analysis of DMXAA based on the described Phase I clinical trial.[7]
Procedure:
-
Patient Population: Enroll patients with advanced solid tumors refractory to standard therapies.
-
Drug Administration: Administer DMXAA as a 20-minute intravenous infusion every 3 weeks in a dose-escalating manner.
-
Blood Sampling: Collect blood samples at predefined time points before, during, and after the infusion (e.g., pre-dose, end of infusion, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-infusion).
-
Plasma Preparation: Process blood samples to separate plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify DMXAA concentrations in plasma samples using a validated high-performance liquid chromatography (HPLC) method.
-
Pharmacokinetic Parameter Calculation: Use non-compartmental analysis to determine key pharmacokinetic parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Terminal half-life (t1/2)
-
-
Dose-Proportionality Assessment: Evaluate the relationship between dose and exposure (AUC and Cmax) to assess dose proportionality.
Combination Therapy
Preclinical studies have suggested that the anti-tumor activity of DMXAA can be enhanced when combined with other therapeutic agents. For instance, co-administration with non-steroidal anti-inflammatory drugs (NSAIDs) has been shown to augment the anti-tumor effects of DMXAA in a murine tumor model.[6] This suggests a potential for combination therapies to improve clinical outcomes.
Conclusion
DMXAA is a promising anti-cancer agent with a unique mechanism of action that involves the stimulation of the innate immune system and disruption of tumor vasculature. While it has shown some clinical activity, further research is needed to optimize its therapeutic potential, possibly through combination strategies. The protocols and data presented here provide a foundation for researchers and drug development professionals interested in exploring the therapeutic applications of DMXAA and similar STING agonists.
References
- 1. 5,6-dimethylxanthenone-4-acetic acid (DMXAA): a new biological response modifier for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical aspects of a phase I trial of 5,6-dimethylxanthenone-4-acetic acid (DMXAA), a novel antivascular agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5,6-Dimethylxanthenone-4-acetic acid (DMXAA), a novel antivascular agent: phase I clinical and pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5,6-Dimethylxanthenone-4-acetic acid (DMXAA) activates stimulator of interferon gene (STING)-dependent innate immune pathways and is regulated by mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical in vitro and in vivo activity of 5,6-dimethylxanthenone-4-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhancement of the action of the antivascular drug 5,6-dimethylxanthenone-4-acetic acid (DMXAA; ASA404) by non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5,6-dimethylxanthenone-4-acetic acid (DMXAA), a novel antivascular agent: phase I clinical and pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5,6-Dimethoxynicotinic Acid
Welcome to the technical support center for the synthesis of 5,6-Dimethoxynicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Incomplete Double Methoxylation of 5,6-Dichloronicotinic Acid
Question: My reaction to replace both chlorine atoms in 5,6-dichloronicotinic acid with methoxy groups is yielding a mixture of mono-methoxylated and unreacted starting material. How can I drive the reaction to completion?
Answer: Incomplete double methoxylation is a common challenge in the synthesis of this compound via nucleophilic aromatic substitution. The electron-withdrawing nature of the carboxylic acid group and the pyridine nitrogen deactivates the ring, making the second substitution more difficult than the first. Here are several troubleshooting steps:
-
Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy for the second substitution. Monitor the reaction closely for potential decomposition of starting materials or products.
-
Use a Stronger Base/Nucleophile: Employing a stronger base, such as sodium hydride (NaH) to generate the sodium methoxide in situ, can increase the nucleophilicity of the methoxide and favor the reaction. Exercise caution as NaH is highly reactive.
-
Extend Reaction Time: The second substitution may be significantly slower. Extending the reaction time, with careful monitoring by TLC or LC-MS, can lead to higher conversion.
-
Choice of Solvent: Aprotic polar solvents like DMSO or DMF can enhance the rate of nucleophilic aromatic substitution reactions.
-
Protecting the Carboxylic Acid: The carboxylate anion formed under basic conditions can further deactivate the ring. Consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the methoxylation reaction. The ester can be hydrolyzed back to the carboxylic acid in a subsequent step.
Issue 2: Low Yield in the Oxidation of the Methyl Group at C3
Question: I am attempting to synthesize this compound by oxidizing 5,6-dimethoxy-3-methylpyridine (5,6-dimethoxy-3-picoline), but the yield of the carboxylic acid is consistently low. What are the potential reasons and solutions?
Answer: The oxidation of a methyl group on a pyridine ring to a carboxylic acid can be challenging due to the stability of the pyridine ring. Low yields can result from incomplete reaction, over-oxidation, or side reactions.
-
Choice of Oxidizing Agent: Strong oxidizing agents like potassium permanganate (KMnO₄) or nitric acid are often required. The reaction conditions, including temperature and concentration, must be carefully controlled to avoid degradation of the pyridine ring.
-
Reaction Conditions:
-
With KMnO₄: The reaction is typically performed in an aqueous basic solution. Careful control of temperature is crucial to prevent over-oxidation.
-
With Nitric Acid: This method can be effective but may lead to nitration of the aromatic ring as a side reaction.
-
-
Catalytic Oxidation: Consider using a milder, catalytic oxidation method. For example, oxidation with air or oxygen in the presence of a suitable catalyst (e.g., cobalt or manganese salts) can offer better selectivity and yield.[1]
-
Purification: The workup and purification process can significantly impact the final yield. Ensure complete extraction of the product and use an appropriate crystallization or chromatographic method for purification.
Issue 3: Difficulty in Product Purification
Question: I am struggling to obtain pure this compound. My final product is contaminated with byproducts. What are effective purification strategies?
Answer: Purification of this compound can be challenging due to the presence of structurally similar impurities.
-
Recrystallization: This is often the most effective method for purifying solid organic compounds. Experiment with different solvent systems to find one that provides good solubility for the desired product at elevated temperatures and poor solubility at room temperature, while impurities remain either soluble or insoluble. Common solvent systems for nicotinic acid derivatives include water, ethanol, or mixtures thereof.
-
Acid-Base Extraction: Utilize the acidic nature of the carboxylic acid group. Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., sodium bicarbonate solution). The desired acid will move to the aqueous layer as its salt. The aqueous layer can then be washed with an organic solvent to remove neutral impurities. Finally, acidify the aqueous layer to precipitate the pure carboxylic acid, which can be collected by filtration.
-
Column Chromatography: If recrystallization and extraction are ineffective, column chromatography on silica gel can be employed. A polar eluent system, often containing a small amount of acetic or formic acid to suppress tailing of the carboxylic acid, will likely be required.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A1: A plausible and frequently considered synthetic route starts from 5,6-dichloronicotinic acid. This involves a nucleophilic aromatic substitution reaction to replace the two chlorine atoms with methoxy groups using a methoxide source. An alternative route could involve the synthesis of 5,6-dimethoxy-3-methylpyridine followed by oxidation of the methyl group to a carboxylic acid. The choice of route depends on the availability and cost of the starting materials.
Q2: What are the expected spectroscopic data for this compound?
A2: While specific data can vary slightly based on the solvent and instrument, you can generally expect the following:
-
¹H NMR: Signals corresponding to the two methoxy groups (singlets), and two aromatic protons on the pyridine ring (doublets or singlets depending on the substitution pattern). The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: Resonances for the two methoxy carbons, the four carbons of the pyridine ring, and the carbonyl carbon of the carboxylic acid.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of this compound (C₈H₉NO₄, MW: 183.16 g/mol ).
Q3: What are potential side reactions during the methoxylation of 5,6-dichloronicotinic acid?
A3: Besides incomplete reaction, potential side reactions include:
-
Hydrolysis of the chloro group: If water is present in the reaction mixture, it can compete with methoxide as a nucleophile, leading to the formation of hydroxy-nicotinic acid derivatives.
-
Decarboxylation: Under harsh reaction conditions (high temperature), decarboxylation of the nicotinic acid derivative might occur.
-
Ring-opening: Although less common, highly basic conditions and high temperatures can potentially lead to the degradation of the pyridine ring.
Experimental Protocols & Data
Table 1: Comparison of Oxidation Conditions for 3-Picoline to Nicotinic Acid
| Oxidizing Agent | Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Conversion (%) | Selectivity to Nicotinic Acid (%) | Reference |
| Oxygen | Co(OAc)₂/NHPI/NaBr | Acetic Acid | 170-210 | 2.0 | 62-96 | 57.0-77.4 | [1] |
| Nitric Acid | None | Water | 165-195 | - | 36-90 | 31-62 | [2] |
Note: This data is for the oxidation of 3-picoline and serves as a general guideline for the oxidation of a methyl group on a pyridine ring.
Visualizations
Caption: Possible synthetic routes to this compound.
Caption: Troubleshooting logic for incomplete methoxylation.
References
Technical Support Center: Synthesis of 5,6-Dimethoxynicotinic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5,6-Dimethoxynicotinic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
I. Proposed Synthetic Pathway
A plausible multi-step synthesis for this compound, based on available literature for related compounds, is outlined below. This pathway will serve as the framework for the troubleshooting guide.
Caption: Proposed synthetic pathway for this compound.
II. Troubleshooting Guides and FAQs
This section is organized by the key stages of the proposed synthesis.
Step 1: Esterification of 6-Hydroxynicotinic Acid
Objective: To protect the carboxylic acid functional group as a methyl ester to prevent unwanted side reactions in subsequent steps.
Q1: My esterification of 6-hydroxynicotinic acid with methanol and sulfuric acid is giving a low yield. What are the possible causes and solutions?
A1: Low yields in Fischer esterification can be attributed to several factors. Here are some common issues and troubleshooting steps:
-
Incomplete Reaction: Fischer esterification is an equilibrium process. To drive the reaction towards the product, consider the following:
-
Increase the amount of methanol: Using methanol as the solvent will ensure a large excess, shifting the equilibrium to the product side.
-
Remove water: Water is a byproduct, and its presence will shift the equilibrium back to the starting materials. Ensure all glassware is dry and use anhydrous methanol and concentrated sulfuric acid.
-
-
Insufficient Catalyst: Ensure an adequate amount of sulfuric acid is used. Typically, a catalytic amount (5-10 mol%) is sufficient.
-
Reaction Time and Temperature: The reaction may require prolonged heating. Refluxing the reaction mixture for several hours is common. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Work-up Issues: During the neutralization step with a base (e.g., sodium bicarbonate), ensure the pH is carefully adjusted. If the solution is too basic, it can lead to the hydrolysis of the newly formed ester.
| Parameter | Recommended Condition |
| Reactant Ratio | 1 equivalent of 6-hydroxynicotinic acid |
| Large excess of Methanol (as solvent) | |
| Catalyst | 5-10 mol% concentrated H₂SO₄ |
| Temperature | Reflux |
| Reaction Time | 4-24 hours (monitor by TLC) |
Step 2: Hydroxylation of Methyl 6-hydroxynicotinate
Objective: To introduce a hydroxyl group at the 5-position of the pyridine ring. This is a challenging step and may require a multi-step approach, such as nitration followed by reduction and diazotization.
Q2: I am having trouble introducing a functional group at the 5-position of the pyridine ring. What are some strategies?
A2: The pyridine ring is electron-deficient and generally resistant to electrophilic aromatic substitution. However, the existing hydroxyl group at the 6-position is an activating group and directs ortho and para. In this case, the 5-position is ortho to the hydroxyl group.
-
Nitration: A common strategy is to first nitrate the ring at the 5-position.
-
Harsh Conditions: Nitration of pyridines often requires strong nitrating agents and high temperatures. A mixture of fuming nitric acid and concentrated sulfuric acid is typically used.
-
Side Reactions: Charring and decomposition can occur under these harsh conditions. Careful temperature control is crucial.
-
-
Reduction of the Nitro Group: The nitro group can then be reduced to an amino group using standard methods, such as catalytic hydrogenation (e.g., H₂, Pd/C) or metal/acid reduction (e.g., Sn/HCl or Fe/HCl).
-
Diazotization and Hydrolysis: The resulting amino group can be converted to a hydroxyl group via a Sandmeyer-type reaction. This involves treating the amine with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt, which is then hydrolyzed to the hydroxyl group by heating in an aqueous solution.
| Stage | Reagents | Key Considerations |
| Nitration | Fuming HNO₃ / Concentrated H₂SO₄ | Strict temperature control to minimize side reactions. |
| Reduction | H₂, Pd/C or Sn/HCl | Ensure complete reduction of the nitro group. |
| Diazotization | NaNO₂, HCl (aq) | Low temperature (0-5 °C) is critical for diazonium salt stability. |
| Hydrolysis | H₂O, Heat | Controlled heating to facilitate the conversion of the diazonium salt to the hydroxyl group. |
Step 3: O-Methylation of Methyl 5,6-dihydroxynicotinate
Objective: To methylate both hydroxyl groups to form the desired dimethoxy product.
Q3: I am getting incomplete methylation or a mixture of mono- and di-methylated products. How can I improve the yield of the desired di-methylated product?
A3: Incomplete methylation is a common issue. To drive the reaction to completion:
-
Choice of Methylating Agent:
-
Dimethyl Sulfate (DMS): A powerful and common methylating agent. It is toxic and should be handled with care.
-
Methyl Iodide (MeI): Another effective methylating agent.
-
-
Base: A strong enough base is required to deprotonate both phenolic hydroxyl groups.
-
Potassium Carbonate (K₂CO₃): A commonly used base for this type of reaction.
-
Sodium Hydride (NaH): A stronger, non-nucleophilic base that can ensure complete deprotonation.
-
-
Stoichiometry: Use a sufficient excess of both the methylating agent and the base (at least 2 equivalents of each per equivalent of the dihydroxy compound) to ensure complete methylation of both hydroxyl groups.
-
Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile is typically used.
-
Reaction Conditions: The reaction may require heating to proceed at a reasonable rate. Monitor the reaction by TLC to determine completion.
| Parameter | Recommended Condition |
| Methylating Agent | Dimethyl Sulfate (DMS) or Methyl Iodide (MeI) |
| Base | K₂CO₃ or NaH |
| Stoichiometry | > 2 equivalents of methylating agent and base |
| Solvent | DMF or Acetonitrile |
| Temperature | Room temperature to 80 °C (monitor by TLC) |
Q4: I am observing N-methylation on the pyridine ring instead of or in addition to O-methylation. How can I prevent this?
A4: N-methylation of the pyridine ring is a potential side reaction. To favor O-methylation:
-
Choice of Base: Using a milder base like potassium carbonate tends to favor O-methylation over N-methylation. Stronger bases like sodium hydride can increase the likelihood of N-methylation.
-
Reaction Temperature: Running the reaction at a lower temperature can sometimes improve the selectivity for O-methylation.
Step 4: Saponification of Methyl 5,6-dimethoxynicotinate
Objective: To hydrolyze the methyl ester back to the carboxylic acid to obtain the final product.
Q5: The saponification of my ester is not going to completion, or I am experiencing difficulty in isolating the final product.
A5: Saponification is typically a straightforward reaction, but issues can arise.
-
Incomplete Hydrolysis:
-
Base Concentration: Use a sufficient excess of a strong base like sodium hydroxide or potassium hydroxide.
-
Reaction Time and Temperature: The reaction may require heating (reflux) for several hours to go to completion. Monitor by TLC.
-
Solvent: A mixture of water and a co-solvent like methanol or ethanol can improve the solubility of the ester and facilitate the reaction.
-
-
Product Isolation:
-
Acidification: After the reaction is complete, the reaction mixture needs to be acidified to protonate the carboxylate and precipitate the carboxylic acid. Carefully add a strong acid (e.g., HCl) until the solution is acidic (check with pH paper).
-
Precipitation: The product may precipitate out of the solution upon acidification. Cooling the mixture in an ice bath can aid precipitation.
-
Extraction: If the product does not precipitate or if it is soluble in the aqueous medium, it may need to be extracted with an organic solvent.
-
| Parameter | Recommended Condition |
| Base | NaOH or KOH (aqueous solution) |
| Stoichiometry | Excess base (e.g., 2-3 equivalents) |
| Solvent | Water, or a mixture of water and an alcohol (e.g., Methanol, Ethanol) |
| Temperature | Room temperature to reflux |
| Work-up | Acidification with a strong acid (e.g., HCl) to pH ~2-3 |
III. Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Esterification of 6-Hydroxynicotinic Acid
-
To a round-bottom flask equipped with a reflux condenser, add 6-hydroxynicotinic acid (1.0 eq).
-
Add anhydrous methanol to the flask to act as both reactant and solvent.
-
Carefully add concentrated sulfuric acid (0.1 eq) dropwise with stirring.
-
Heat the reaction mixture to reflux and maintain for 4-24 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully wash with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 6-hydroxynicotinate.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: O-Methylation of a Dihydroxy Intermediate
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the dihydroxy intermediate (1.0 eq) and anhydrous DMF.
-
Add anhydrous potassium carbonate (2.5 eq) to the mixture.
-
Stir the suspension at room temperature for 30 minutes.
-
Add dimethyl sulfate (2.2 eq) dropwise to the reaction mixture. Caution: Dimethyl sulfate is toxic and should be handled in a fume hood with appropriate personal protective equipment.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
IV. Visualization of Experimental Workflows
General Experimental Workflow
Technical Support Center: Purification of 5,6-Dimethoxynicotinic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 5,6-Dimethoxynicotinic acid. The following information is based on general purification principles for organic acids and related aromatic compounds, as specific literature on the purification of this compound is limited. Experimental optimization will be required.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for an aromatic carboxylic acid like this compound?
A1: The most common and effective purification techniques for solid organic compounds like this compound are recrystallization and column chromatography. Acid-base extraction can also be employed to remove neutral or basic impurities.
Q2: How do I choose a suitable solvent for the recrystallization of this compound?
A2: A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[1] For aromatic carboxylic acids, common choices include alcohols (ethanol, methanol), water, or mixtures of solvents like ethanol/water or ethyl acetate/hexane.[2] It is recommended to perform a small-scale solvent screen to identify the optimal solvent or solvent system.
Q3: What are the key parameters to control for successful recrystallization?
A3: Critical parameters for successful recrystallization include the choice of solvent, the cooling rate, the final cooling temperature, and the concentration of the solution.[1] A slow cooling rate generally promotes the formation of larger, purer crystals.
Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solute separates as a liquid instead of a solid. This can happen if the solution is cooled too quickly or if the solvent is not ideal.[1] To remedy this, try reheating the solution and allowing it to cool more slowly. Using a larger volume of solvent or a different solvent system can also prevent this issue.[1]
Q5: What type of stationary phase and mobile phase should I use for column chromatography of this compound?
A5: For an acidic compound like this compound, silica gel is a common and suitable stationary phase due to its slightly acidic nature.[3] The mobile phase (eluent) will typically be a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane).[4] The polarity of the eluent is gradually increased to elute the compound from the column. Adding a small amount of acetic or formic acid to the mobile phase can help to reduce tailing of the acidic compound on the silica gel.[5]
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | - The solution is not supersaturated. - The compound is too soluble in the chosen solvent. | - Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. - Concentrate the solution by evaporating some of the solvent. - Add an "anti-solvent" (a solvent in which the compound is insoluble) dropwise until the solution becomes cloudy, then clarify with a few drops of the original solvent.[1] |
| Low recovery of the purified compound. | - The compound is too soluble in the cold solvent. - Too much solvent was used. - Premature crystallization occurred during hot filtration. | - Ensure the solution is thoroughly cooled before filtering. - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Preheat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization. |
| The purified product is not pure enough. | - The cooling rate was too fast, trapping impurities. - The chosen solvent did not effectively discriminate between the product and impurities. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Perform a second recrystallization. - Screen for a different recrystallization solvent. |
Column Chromatography Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of the compound from impurities. | - The mobile phase polarity is incorrect. - The column was not packed properly. - The sample was loaded in too large a volume of solvent. | - Optimize the mobile phase using thin-layer chromatography (TLC) beforehand. An Rf value of 0.2-0.4 for the target compound is often ideal for good column separation.[4] - Ensure the column is packed uniformly without any cracks or bubbles.[6] - Dissolve the sample in the minimum amount of solvent for loading onto the column.[6] |
| The compound is "tailing" on the column. | - The compound is interacting too strongly with the stationary phase. This is common for acidic compounds on silica gel. | - Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to the mobile phase to suppress the ionization of the carboxylic acid and reduce tailing.[5] |
| The compound is not eluting from the column. | - The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase. For a very polar compound, it may be necessary to add a small percentage of methanol to the eluent. |
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: In a small test tube, add a few milligrams of the crude this compound. Add a few drops of a candidate solvent. A good solvent will dissolve the compound when heated but not at room temperature.[1]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture while stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
General Column Chromatography Protocol
-
TLC Analysis: Develop a suitable mobile phase system using thin-layer chromatography (TLC). The ideal system should give your target compound an Rf value of approximately 0.2-0.4 and show good separation from impurities.[4]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed with no air bubbles.[7]
-
Sample Loading: Dissolve the crude this compound in the minimum amount of the mobile phase or a volatile solvent. Carefully apply the sample to the top of the silica gel bed.
-
Elution: Begin eluting with the mobile phase, starting with the initial low polarity and gradually increasing the polarity (gradient elution) if necessary. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General workflow for purification by recrystallization.
Caption: General workflow for purification by column chromatography.
References
Technical Support Center: Overcoming Solubility Challenges of 5,6-Dimethoxynicotinic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with 5,6-Dimethoxynicotinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a weakly acidic compound. Based on structurally similar compounds like 5-methoxynicotinic acid and 6-methoxynicotinic acid, it is expected to be sparingly soluble in water at neutral pH but will exhibit increased solubility in alkaline solutions due to salt formation. It is predicted to have moderate to good solubility in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO), especially with gentle heating.[1][2] Its solubility in non-polar organic solvents like benzene and chloroform is expected to be low.[1]
Q2: I am having trouble dissolving this compound in my aqueous buffer. What are the first troubleshooting steps?
A2: For aqueous solutions, the primary factor influencing the solubility of this compound is the pH of the solution. As an acidic compound, its solubility will significantly increase at a pH above its pKa. Therefore, the first step is to adjust the pH of your buffer.
Initial Troubleshooting Steps:
-
Increase pH: Gradually add a dilute base (e.g., 0.1 M NaOH) to your aqueous buffer to raise the pH. Monitor the dissolution of the compound as you increase the pH.
-
Gentle Heating: Warming the solution to 30-40°C can help increase the rate of dissolution.
-
Sonication: Use a sonicator to provide mechanical agitation and break down any aggregates, which can facilitate dissolution.
Q3: Can I use co-solvents to improve the solubility of this compound in my aqueous formulation?
A3: Yes, using a water-miscible organic co-solvent is a common and effective strategy. Solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) can be added to the aqueous buffer to increase the solubility of hydrophobic compounds. It is crucial to start with a small percentage of the co-solvent (e.g., 5-10% v/v) and gradually increase it while monitoring for any precipitation. Be mindful that high concentrations of organic solvents may affect downstream biological assays.
Q4: Are there other methods to enhance the aqueous solubility of this compound for in vitro studies?
A4: Besides pH adjustment and co-solvents, you can consider using cyclodextrins. These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, thereby increasing their aqueous solubility. β-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose. A phase solubility study is recommended to determine the optimal ratio of this compound to cyclodextrin.
Troubleshooting Guides
Problem 1: Precipitation of this compound upon addition to aqueous buffer.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Low pH of the buffer | Gradually increase the pH of the buffer by adding a dilute base (e.g., 0.1 M NaOH). Aim for a pH 1-2 units above the pKa of the compound. | The compound should dissolve as it converts to its more soluble salt form. |
| High concentration of the compound | Reduce the final concentration of this compound in the solution. | A lower concentration is more likely to remain in solution. |
| Insufficient mixing | Use a vortex mixer or sonicator to ensure thorough mixing and break up any clumps of powder. | Improved dissolution through increased surface area contact with the solvent. |
| Low temperature of the solvent | Gently warm the buffer to 30-40°C while stirring before and during the addition of the compound. | Increased kinetic energy will facilitate the dissolution process. |
Problem 2: Cloudiness or incomplete dissolution in organic solvents.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Choice of solvent | Switch to a more polar organic solvent. For example, if you are using a less polar solvent, try DMSO or methanol. | Improved solubility due to better interaction between the solute and solvent molecules. |
| Presence of moisture in the solvent | Use anhydrous solvents and handle them under inert gas (e.g., nitrogen or argon) to prevent moisture absorption. | Prevention of precipitation that can be caused by the compound's lower solubility in the presence of water. |
| Low temperature | Gently warm the solvent while stirring. | Increased solubility at a higher temperature. |
Estimated Solubility Data
The following table provides estimated solubility values for this compound in common laboratory solvents. These values are based on the qualitative solubility information of structurally related methoxy-substituted nicotinic acids and should be used as a starting point for your experiments.[1][2]
| Solvent | Estimated Solubility at 25°C | Notes |
| Water (pH 7) | Sparingly Soluble | Solubility significantly increases with increasing pH. |
| Ethanol | Soluble | Gentle heating may be required for higher concentrations. |
| Methanol | Soluble | Similar to ethanol.[2] |
| Dimethyl Sulfoxide (DMSO) | Freely Soluble | A good solvent for preparing concentrated stock solutions. |
| Acetone | Slightly Soluble | |
| Chloroform | Insoluble | |
| Benzene | Insoluble | [1] |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
This protocol outlines a standard procedure to determine the equilibrium solubility of this compound in an aqueous buffer.
Materials:
-
This compound
-
Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer for quantification
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the aqueous buffer.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess solid.
-
Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with the mobile phase (for HPLC) or the buffer (for UV-Vis) to a concentration within the linear range of your analytical method.
-
Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method.
-
Calculate the solubility by multiplying the measured concentration by the dilution factor.
Protocol 2: Preparation of a Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound into a sterile, dry vial.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 50 mM).
-
Vortex the mixture vigorously until the solid is completely dissolved.
-
If needed, briefly sonicate the vial in a water bath to aid dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Signaling Pathways and Experimental Workflows
The biological effects of nicotinic acid and its derivatives, including this compound, are primarily mediated through the G-protein coupled receptor, GPR109A (also known as HCAR2).
References
Technical Support Center: 5,6-Dimethoxynicotinic Acid Derivatization Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,6-dimethoxynicotinic acid derivatization reactions. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for derivatizing this compound?
A1: The most common derivatization reactions for this compound involve the carboxylic acid functional group. These include:
-
Amide bond formation (amidation): Reacting the carboxylic acid with a primary or secondary amine in the presence of a coupling agent.
-
Ester formation (esterification): Reacting the carboxylic acid with an alcohol in the presence of an acid catalyst or a coupling agent.
Q2: How do the methoxy groups on the pyridine ring affect the derivatization reactions?
A2: The two electron-donating methoxy groups at the 5- and 6-positions increase the electron density of the pyridine ring. This can make the carboxylic acid group less reactive (less electrophilic) towards nucleophiles like amines and alcohols. Consequently, more potent activating agents or optimized reaction conditions may be necessary to achieve high yields.
Q3: What are the key considerations for choosing a coupling agent for amide bond formation?
A3: The choice of coupling agent depends on several factors, including the reactivity of the amine, the steric hindrance of both the acid and the amine, and the desired reaction conditions. Common coupling reagents include:
-
Carbodiimides: such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and reduce racemization.[1][2]
-
Uronium/Aminium salts: such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which are highly efficient and often used for challenging couplings.[3][4]
Q4: What are the common methods for esterification of this compound?
A4: Common esterification methods include:
-
Fischer Esterification: This method involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid). However, this method may not be suitable for acid-sensitive substrates.
-
Steglich Esterification: This is a milder method that uses a coupling agent like DCC or EDC in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[1][5] This method is particularly useful for sterically hindered alcohols and acid-labile compounds.[6]
Troubleshooting Guides
Amide Coupling Reactions
| Problem | Potential Cause | Troubleshooting Suggestions |
| Low or no product yield | Insufficient activation of the carboxylic acid: The electron-donating methoxy groups can decrease the reactivity of the carboxylic acid. | • Use a more powerful coupling agent like HATU. • Increase the amount of coupling agent and/or base. • Increase the reaction time and/or temperature. |
| Poor nucleophilicity of the amine: The amine may be sterically hindered or electronically deactivated. | • Use a less hindered or more nucleophilic amine if possible. • Increase the reaction temperature. • Use a coupling reagent combination known to be effective for unreactive amines, such as EDC/HOBt with DMAP.[7] | |
| Side reactions: The activated carboxylic acid may react with other nucleophiles present in the reaction mixture. | • Ensure all reagents and solvents are anhydrous. • Add the amine to the reaction mixture as soon as the carboxylic acid has been activated. • Consider protecting other reactive functional groups on your amine or acid. | |
| Formation of multiple byproducts | Decomposition of coupling agent or activated intermediate: Some coupling agents and their activated esters are unstable. | • Perform the reaction at a lower temperature. • Choose a more stable coupling agent. • Minimize the time between activation of the acid and addition of the amine. |
| Reaction with the pyridine nitrogen: The pyridine nitrogen can be nucleophilic and may react with the activated carboxylic acid, especially under certain conditions. | • Use a non-nucleophilic base like diisopropylethylamine (DIPEA). • Consider using a protecting group for the pyridine nitrogen if this becomes a persistent issue, although this is less common. | |
| Difficulty in purification | Removal of urea byproduct (from DCC or EDC): Dicyclohexylurea (DCU) is often insoluble and can be difficult to remove completely. | • For DCC, filter the reaction mixture to remove the precipitated DCU. Further purification can be achieved by recrystallization or chromatography. • For EDC, the urea byproduct is water-soluble and can be removed by an aqueous workup.[2] |
| Removal of excess coupling agent and other reagents: | • Perform an appropriate aqueous workup to remove water-soluble reagents. • Use column chromatography for final purification. |
Esterification Reactions
| Problem | Potential Cause | Troubleshooting Suggestions |
| Low or no product yield | Equilibrium not shifted towards the product (Fischer esterification): Esterification is a reversible reaction. | • Use a large excess of the alcohol. • Remove water as it is formed using a Dean-Stark apparatus or by adding a drying agent. |
| Steric hindrance: Either the carboxylic acid or the alcohol is sterically hindered. | • Use the Steglich esterification method (DCC/DMAP), which is effective for sterically demanding substrates.[5][6] • Increase the reaction time and/or temperature. | |
| Acid-labile substrate: The starting material or product is sensitive to the strong acid catalyst used in Fischer esterification. | • Use a milder method like the Steglich esterification.[5] | |
| Formation of byproducts | Dehydration of the alcohol: Tertiary alcohols can be prone to elimination under acidic conditions. | • Use a milder esterification method like the Steglich esterification. |
| Side reactions with the pyridine ring: The pyridine nitrogen might be protonated under acidic conditions, which can affect reactivity. | • Milder, non-acidic methods like the Steglich esterification are generally preferred. |
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for derivatization reactions of nicotinic acid derivatives, which can serve as a starting point for optimizing reactions with this compound.
Table 1: Amide Coupling Reaction Parameters
| Coupling Reagent | Base | Solvent | Temperature | Time | Typical Yield | Reference |
| HATU | DIPEA | DMF | Room Temp. | 30-60 min | >85% | [8][9] |
| EDC/HOBt | DIPEA | DMF | Room Temp. | 12-24 h | 60-80% | [7] |
| DCC/DMAP | - | DCM | 0°C to Room Temp. | 3-5 h | 70-90% | [5] |
Table 2: Esterification Reaction Parameters
| Method | Reagents | Solvent | Temperature | Time | Typical Yield | Reference |
| Fischer | H₂SO₄ (cat.) | Excess Alcohol | Reflux | Several hours | Variable | [10] |
| Steglich | DCC, DMAP (cat.) | DCM | 0°C to Room Temp. | 3-5 h | 75-95% | [5][11] |
Key Experimental Protocols
Protocol 1: General Procedure for HATU-Mediated Amide Coupling
This protocol is adapted from the synthesis of amides from structurally similar hydroxyindole carboxylic acids and can be used as a starting point for this compound.[8][9]
-
Dissolve this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add HATU (1.1-1.5 eq) to the solution and stir for 5-10 minutes at room temperature.
-
Add N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq) and stir for another 5 minutes.
-
Add the desired amine (1.0-1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 30-60 minutes, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Steglich Esterification
This protocol is a general method for the esterification of carboxylic acids using DCC and DMAP.[5][11]
-
Dissolve this compound (1.0 eq) and the desired alcohol (1.0-1.5 eq) in anhydrous dichloromethane (DCM).
-
Add a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.05-0.1 eq).
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) portion-wise to the cooled solution.
-
Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature.
-
Continue stirring at room temperature for 3-5 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General experimental workflows for amide coupling and Steglich esterification of this compound.
Caption: Troubleshooting logic for low yield in amide coupling reactions of this compound.
References
- 1. Steglich Esterification [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 5. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 6. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Straightforward Access to New Amides of the Melanin Precursor 5,6-Dihydroxyindole-2-carboxylic Acid and Characterization of the Properties of the Pigments Thereof - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Straightforward Access to New Amides of the Melanin Precursor 5,6-Dihydroxyindole-2-carboxylic Acid and Characterization of the Properties of the Pigments Thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimization of Analytical Methods for 5,6-Dimethoxynicotinic Acid
Welcome to the technical support center for the analytical method optimization of 5,6-Dimethoxynicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are developing a reversed-phase HPLC method for this compound and are observing poor peak shape (tailing). What are the likely causes and how can we improve it?
A1: Peak tailing for acidic compounds like this compound in reversed-phase HPLC is a common issue, often stemming from secondary interactions with the stationary phase.
Common Causes and Solutions:
-
Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with the acidic analyte, causing tailing.
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic acid or phosphoric acid) will ensure the carboxylic acid group of your analyte is fully protonated, reducing its interaction with silanol groups.
-
Solution 2: Use a Modern, End-Capped Column: Employ a high-purity silica column that is thoroughly end-capped to minimize the number of available silanol groups.
-
Solution 3: Add a Competing Base: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the silanol groups, though this can affect column lifetime and is less common with modern columns.
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Column Contamination: Accumulation of strongly retained compounds on the column can lead to active sites that cause tailing.
-
Solution: Implement a robust column washing procedure between analyses. A gradient elution ending with a high percentage of organic solvent can help to elute strongly bound contaminants.
-
Q2: Our retention time for this compound is shifting between injections. What could be causing this instability?
A2: Retention time instability is often related to the mobile phase, temperature, or column equilibration.
Troubleshooting Steps:
-
Mobile Phase Preparation: Ensure your mobile phase is well-mixed and degassed. Inconsistent mobile phase composition will lead to retention time drift. If you are mixing solvents online, ensure the pump is functioning correctly.
-
pH Stability: The retention of ionizable compounds is highly sensitive to mobile phase pH. Ensure your buffer concentration is sufficient (typically 10-25 mM) to maintain a stable pH.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections. This is particularly important when changing mobile phase compositions.
-
Temperature Control: Use a column thermostat to maintain a constant column temperature. Fluctuations in ambient temperature can affect retention times.
Q3: We are analyzing this compound in a biological matrix (e.g., plasma) and are experiencing low recovery and significant matrix effects. What strategies can we employ to mitigate this?
A3: Biological matrices are complex and can interfere with the analysis, leading to ion suppression/enhancement in mass spectrometry or co-eluting peaks in UV detection.
Mitigation Strategies:
-
Sample Preparation: A thorough sample cleanup is crucial.
-
Protein Precipitation (PPT): A simple and fast method, but may not remove all interfering components.
-
Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT. The choice of solvent is critical and should be optimized.
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and can be tailored to the analyte's properties.
-
-
Chromatographic Separation: Optimize the HPLC method to separate the analyte from matrix components.
-
Gradient Elution: A gradient method can be effective in separating early-eluting matrix components from the analyte of interest.
-
Alternative Stationary Phases: Consider a column with a different selectivity if co-elution is an issue.
-
-
Detection Method:
-
Mass Spectrometry (MS): Using a tandem mass spectrometer (MS/MS) with Multiple Reaction Monitoring (MRM) can significantly improve selectivity and reduce the impact of matrix effects.
-
Internal Standard: The use of a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects and variability in sample preparation.
-
Data Presentation
The following tables represent typical quantitative data for a validated HPLC-UV method for the analysis of this compound.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5500 |
| RSD of Retention Time | ≤ 1.0% | 0.3% |
| RSD of Peak Area | ≤ 2.0% | 0.8% |
Table 2: Method Validation Summary
| Parameter | Concentration Range (µg/mL) | Result |
| Linearity (r²) | 1 - 100 | 0.9995 |
| Accuracy (% Recovery) | 5, 50, 90 | 98.5% - 101.2% |
| Precision (% RSD) | ||
| - Intra-day | 5, 50, 90 | ≤ 1.5% |
| - Inter-day | 5, 50, 90 | ≤ 2.0% |
| Limit of Detection (LOD) | - | 0.2 µg/mL |
| Limit of Quantitation (LOQ) | - | 0.7 µg/mL |
Experimental Protocols
Optimized HPLC-UV Method for this compound
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 10% B
-
2-10 min: 10% to 90% B
-
10-12 min: 90% B
-
12.1-15 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 270 nm
-
Sample Diluent: 50:50 Water:Acetonitrile
Mandatory Visualization
Caption: Workflow for HPLC method development and validation.
Caption: Decision tree for troubleshooting peak tailing issues.
Technical Support Center: Synthesis of 5,6-Dimethoxynicotinic Acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 5,6-Dimethoxynicotinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common synthetic routes often commence from readily available substituted pyridines. A plausible precursor is 2,3-dichloro-5-nitropyridine, which can undergo nucleophilic substitution with sodium methoxide to introduce the methoxy groups, followed by reduction of the nitro group and subsequent functional group manipulations to yield the carboxylic acid. Another approach could involve starting from a pre-methoxylated pyridine ring followed by the introduction of the carboxylic acid functionality.
Q2: I am observing a low yield of my final product. What are the potential causes and how can I improve it?
A2: Low yields in the synthesis of substituted nicotinic acids can stem from several factors:
-
Incomplete Reactions: Ensure each step of your reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction stalls, consider extending the reaction time or moderately increasing the temperature.[1]
-
Side Reactions: The formation of by-products is a primary contributor to reduced yields. Common side reactions may include incomplete methoxylation, over-oxidation, or hydrolysis of intermediate functional groups.[1]
-
Purification Losses: Significant amounts of product can be lost during workup and purification steps like recrystallization. Optimizing solvent systems and minimizing the number of purification steps can enhance your overall yield.
Q3: I have identified an amide by-product, 5,6-dimethoxynicotinamide, in my product mixture. How can I prevent its formation?
A3: The formation of the corresponding amide is a common issue if your synthesis route involves the hydrolysis of a nitrile (e.g., 5,6-dimethoxy-3-cyanopyridine) to the carboxylic acid. To minimize amide formation, you can adjust the reaction conditions. Using a stronger acid or base and ensuring a sufficient reaction time and temperature can promote complete hydrolysis to the carboxylic acid.
Q4: My final product is discolored, suggesting the presence of impurities. What are some effective purification strategies?
A4: Discoloration often indicates the presence of residual starting materials, by-products, or degradation products. Effective purification can be achieved through:
-
Recrystallization: This is a powerful technique for purifying solid compounds. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures for your desired product, while leaving impurities dissolved.
-
Column Chromatography: For complex mixtures or to remove closely related impurities, flash column chromatography using silica gel is highly effective.[2] A gradient elution with a solvent system like ethyl acetate/hexanes can separate compounds with different polarities.
-
Activated Carbon Treatment: If the discoloration is due to colored impurities, treatment with activated charcoal can be effective. Dissolve your crude product in a suitable solvent, add a small amount of activated carbon, heat briefly, and then filter through celite to remove the carbon and the adsorbed impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete methoxylation of a dihalopyridine precursor | Insufficient reaction time or temperature. Deactivated sodium methoxide. | Monitor the reaction by TLC/HPLC to ensure completion. Consider increasing the reaction temperature or using freshly prepared sodium methoxide. |
| Formation of mono-methoxylated by-products | Stoichiometry of sodium methoxide is too low. Steric hindrance. | Use a slight excess of sodium methoxide. If steric hindrance is an issue, a stronger nucleophile or higher reaction temperatures might be necessary. |
| Over-oxidation during the formation of the carboxylic acid | The oxidizing agent is too strong or the reaction conditions are too harsh. | Use a milder oxidizing agent. Carefully control the reaction temperature and stoichiometry of the oxidant. |
| Difficulty in isolating the product after aqueous workup | The product may be partially soluble in the aqueous layer, especially if it exists as a salt. | Adjust the pH of the aqueous layer to the isoelectric point of this compound to minimize its solubility before extraction. Use a more polar organic solvent for extraction. |
| Presence of starting materials in the final product | The reaction did not proceed to completion. | Re-subject the purified mixture to the reaction conditions or improve the reaction conditions (e.g., longer reaction time, higher temperature, fresh reagents). |
Experimental Protocols
Representative Synthesis of a Substituted Nicotinic Acid Derivative
This protocol describes a general method for the synthesis of a substituted nicotinic acid, which can be adapted for this compound.
Step 1: Methoxylation of a Dihalopyridine
-
In a round-bottom flask under an inert atmosphere, dissolve the starting dihalopyridine (1 equivalent) in anhydrous methanol.
-
Add sodium methoxide (2.2 equivalents) portion-wise while stirring.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude dimethoxy derivative.
Step 2: Hydrolysis to the Carboxylic Acid
-
To the crude dimethoxy derivative from the previous step, add a solution of sodium hydroxide in a mixture of water and a co-solvent like ethanol.
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 3-4.
-
The product, this compound, should precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for addressing low product yields.
Caption: Potential by-product formation pathway during nitrile hydrolysis.
References
Technical Support Center: Scaling Up the Production of 5,6-Dimethoxynicotinic Acid
Welcome to the technical support center for the synthesis and scale-up of 5,6-Dimethoxynicotinic Acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during production.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common starting materials include substituted pyridines that can undergo nitration, chlorination, and subsequent methoxylation and oxidation or hydrolysis. A plausible and frequently utilized precursor is 3-hydroxypyridine, which can be nitrated to form 3-hydroxy-2-nitropyridine. Another potential starting material is 2,3-dichloro-5-methylpyridine, which can be methoxylated and then oxidized to the desired carboxylic acid.
Q2: What are the key reaction steps in the synthesis of this compound from 3-hydroxypyridine?
A2: The synthesis from 3-hydroxypyridine typically involves a multi-step process that includes:
-
Nitration: Introduction of a nitro group at the 2-position of the pyridine ring.
-
Chlorination: Conversion of the hydroxyl group to a chloro group.
-
Methoxylation: Substitution of the chloro groups with methoxy groups.
-
Reduction of the Nitro Group: Conversion of the nitro group to an amino group.
-
Diazotization and Hydrolysis: Conversion of the amino group to a hydroxyl group.
-
Carboxylation: Introduction of the carboxylic acid group at the 3-position.
Q3: What are the main challenges in scaling up the production of this compound?
A3: Scaling up production presents several challenges, including:
-
Reaction Control: Managing exothermic reactions, such as nitration and chlorination, on a large scale.
-
Impurity Profile: The formation of side products, such as isomers and over-methoxylated or incompletely reacted intermediates.
-
Purification: Efficiently removing impurities to achieve the desired product purity on an industrial scale.
-
Reagent Handling: Safe handling and disposal of hazardous reagents like nitric acid, sulfuric acid, and phosphorus oxychloride.
-
Yield Optimization: Maximizing the overall yield across multiple synthetic steps.
Q4: How can I monitor the progress of the reactions?
A4: High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring the progress of each reaction step. It allows for the quantification of starting materials, intermediates, and the final product, as well as the detection of impurities. Thin-Layer Chromatography (TLC) can be used for rapid qualitative assessments during the reaction.
Q5: What are the recommended purification methods for the final product?
A5: The final product, this compound, is typically purified by recrystallization. The choice of solvent is critical and may involve a single solvent or a solvent mixture (e.g., ethanol/water) to achieve high purity and yield. The pH of the solution during crystallization is also a critical parameter to control.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Low Yield
| Issue | Potential Cause | Suggested Solution |
| Low yield in Nitration Step | Incomplete nitration. | Increase reaction time or temperature moderately. Ensure the correct molar ratio of nitric acid to the pyridine precursor.[2] |
| Side reactions due to overheating. | Maintain strict temperature control, typically between 0-10°C, during the addition of the nitrating agent.[3] | |
| Low yield in Methoxylation Step | Incomplete reaction. | Ensure anhydrous conditions. Increase reaction time or temperature. Use a sufficient excess of sodium methoxide. |
| Formation of mono-methoxylated byproduct. | Optimize the stoichiometry of sodium methoxide and the reaction time to favor di-substitution. | |
| Low yield in Hydrolysis/Oxidation Step | Incomplete conversion of the precursor (e.g., nitrile or methyl group) to the carboxylic acid. | Extend reaction time or increase the concentration of the acid/base or oxidizing agent. Ensure adequate heating. |
| Product Loss During Work-up | Product is partially soluble in the aqueous phase during extraction. | Adjust the pH of the aqueous layer to the isoelectric point of the acid to minimize its solubility before extraction. |
| Inefficient extraction. | Increase the number of extractions with a suitable organic solvent. |
Impurity Issues
| Issue | Potential Cause | Suggested Solution |
| Presence of Isomeric Byproducts | Non-selective nitration or other substitution reactions. | Optimize reaction conditions (temperature, catalyst) to favor the desired isomer. Purification by fractional crystallization or chromatography may be necessary. |
| Incomplete Methoxylation | Insufficient sodium methoxide or reaction time. | Increase the molar equivalent of sodium methoxide and monitor the reaction by HPLC until the starting material is consumed. |
| Over-methoxylation | Reaction temperature is too high or reaction time is too long. | Carefully control the reaction temperature and time. |
| Residual Starting Material | Incomplete reaction in any of the steps. | Refer to the low yield troubleshooting section to drive the reaction to completion. |
| Dinicotinic acid byproduct | Over-oxidation of a precursor with two oxidizable groups. | Use a more selective oxidizing agent or carefully control the stoichiometry of the oxidant. The dicarboxylic acid can be removed by acid-base extraction before esterification if applicable.[4] |
Experimental Protocols
The following are detailed methodologies for key experimental steps in a plausible synthetic route for this compound starting from 3-hydroxy-2-nitropyridine.
Synthesis of 3-hydroxy-2-nitropyridine
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3-hydroxypyridine (1 equivalent) in concentrated sulfuric acid at 0-5°C.
-
Nitration: Slowly add a solution of potassium nitrate (KNO₃) (1.2 equivalents) in concentrated sulfuric acid dropwise, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate solution to a pH of 4.5-7.5.
-
Isolation: The precipitated product is collected by filtration, washed with cold water, and dried under vacuum.
| Parameter | Value |
| Temperature | 0-10°C (addition), Room Temperature (reaction) |
| Reaction Time | 2-4 hours |
| Molar Ratio (3-hydroxypyridine:KNO₃) | 1 : 1.2 |
| Expected Yield | ~80% |
Synthesis of 2,5-dichloro-3-nitropyridine
-
Reaction Setup: To a flask equipped with a reflux condenser and a stirrer, add 3-hydroxy-2-nitropyridine (1 equivalent) and phosphorus oxychloride (POCl₃) (5-10 equivalents).
-
Reaction: Heat the mixture to reflux (around 105-110°C) and maintain for 4-6 hours.
-
Work-up: After cooling, carefully quench the excess POCl₃ by slowly adding the reaction mixture to ice water.
-
Isolation: The product precipitates and is collected by filtration, washed with water, and dried.
| Parameter | Value |
| Temperature | 105-110°C (Reflux) |
| Reaction Time | 4-6 hours |
| Molar Ratio (3-hydroxy-2-nitropyridine:POCl₃) | 1 : 5-10 |
| Expected Yield | >90% |
Synthesis of 5,6-dimethoxy-3-nitropyridine
-
Reaction Setup: In a sealed reaction vessel, dissolve 2,5-dichloro-3-nitropyridine (1 equivalent) in anhydrous methanol.
-
Methoxylation: Add sodium methoxide (2.5-3 equivalents) portion-wise.
-
Reaction: Heat the mixture at 60-80°C for 8-12 hours.
-
Work-up: After cooling, evaporate the methanol. Add water to the residue and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product, which can be purified by column chromatography or recrystallization.
| Parameter | Value |
| Temperature | 60-80°C |
| Reaction Time | 8-12 hours |
| Molar Ratio (Dichloronitropyridine:NaOMe) | 1 : 2.5-3 |
| Expected Yield | ~70-80% |
Hydrolysis to this compound
This step would typically involve reduction of the nitro group followed by Sandmeyer reaction to introduce a nitrile, which is then hydrolyzed. A more direct, albeit potentially lower-yielding, approach could involve direct hydrolysis of a precursor. For the purpose of this guide, we will assume a precursor that can be hydrolyzed.
-
Reaction Setup: Dissolve the 5,6-dimethoxy-3-substituted pyridine precursor (1 equivalent) in a mixture of sulfuric acid and water.
-
Hydrolysis: Heat the reaction mixture to reflux for 12-24 hours.
-
Work-up: Cool the reaction mixture and neutralize with a base (e.g., NaOH) to the isoelectric point of the acid to precipitate the product.
-
Isolation and Purification: Filter the solid, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water).
| Parameter | Value |
| Temperature | Reflux |
| Reaction Time | 12-24 hours |
| Expected Yield | Variable, dependent on precursor |
Visualizations
Caption: Proposed synthesis workflow for this compound.
References
common pitfalls in handling 5,6-Dimethoxynicotinic acid
Welcome to the technical support center for 5,6-Dimethoxynicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the handling and use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound to ensure its stability?
A1: this compound, like many nicotinic acid derivatives, should be stored in a cool, dry, and well-ventilated place.[1] It is advisable to keep the container tightly closed to prevent moisture absorption and potential degradation.[2] For long-term storage, refrigeration is recommended. The compound should be protected from direct sunlight.[3]
Q2: I am having trouble dissolving this compound. What solvents are recommended?
A2: The solubility of this compound is not extensively reported, but based on structurally similar compounds like 4-methoxybenzoic acid, it is expected to have low solubility in cold water and non-polar organic solvents.[4][5] Solubility can be significantly increased in polar organic solvents such as methanol, ethanol, and tetrahydrofuran (THF).[4][6] In aqueous solutions, the solubility is pH-dependent; it will be more soluble in alkaline conditions (pH > 7) due to the formation of the corresponding carboxylate salt.[6]
Q3: I am observing a discoloration of my this compound sample. What could be the cause?
A3: Discoloration, often appearing as a yellow or tan hue, can be an indication of impurities or degradation. For nicotinic acid, a yellow color can result from the synthesis process, particularly from oxidation reactions.[7] The presence of trace metals or exposure to light and air can also contribute to discoloration over time. If purity is critical for your application, purification by recrystallization may be necessary.[7]
Q4: What are some common side reactions to be aware of when using this compound in a reaction?
A4: When using this compound in reactions, particularly under harsh conditions, potential side reactions can occur. The methoxy groups may be susceptible to cleavage, especially in the presence of strong acids like HBr or BBr3. The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom.[8] However, under certain conditions, unwanted reactions at the pyridine ring can occur. When performing reactions at the carboxylic acid group, such as esterification or amidation, incomplete conversion or side reactions with the activating agents are common pitfalls.
Q5: How can I purify this compound if I suspect it is impure?
A5: Recrystallization is a common and effective method for purifying nicotinic acid derivatives.[7][9] A suitable solvent system would be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Based on the expected solubility, a mixed solvent system like ethanol/water could be effective.[5] The use of activated carbon during recrystallization can help to remove colored impurities.[7]
Quantitative Data: Solubility of a Structurally Related Compound
| Solvent | Solubility (g/L) at 20°C | Qualitative Solubility | Reference |
| Water | 0.3 | Sparingly soluble in cold water, more soluble in hot water. | [4][5] |
| Methanol | High | Highly soluble. | [4] |
| Ethanol | High | Highly soluble. | [4] |
| Ethyl Acetate | Soluble | Soluble. | [4] |
| Acetone | Good | Good solubility. | [4] |
| Toluene | Low | Lower solubility. | [4] |
Experimental Protocols
Protocol: Steglich Esterification of this compound
This protocol describes a common method for the esterification of a carboxylic acid using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).[10]
Materials:
-
This compound
-
Alcohol (e.g., ethanol)
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
0.5 N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the alcohol (1.2 equivalents) in anhydrous DCM.
-
Add a catalytic amount of DMAP (0.1 equivalents) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of DCC (1.1 equivalents) in anhydrous DCM to the reaction mixture.
-
Stir the reaction at 0°C for 30 minutes, and then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 0.5 N HCl, followed by saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting and Visual Guides
Troubleshooting Common Experimental Issues
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Formation | Incomplete activation of the carboxylic acid. | Ensure DCC is fresh and added slowly at 0°C. Consider using a different coupling agent like EDC. |
| Steric hindrance from the methoxy groups. | Increase reaction time and/or temperature slightly. | |
| Formation of N-acylurea byproduct | A side reaction of the activated carboxylic acid with DCC. | Add the alcohol before adding DCC. Ensure the reaction is not overheated. |
| Difficulty in Removing DCU | DCU is slightly soluble in some organic solvents. | Cool the reaction mixture in an ice bath for an extended period to maximize precipitation before filtration. A second filtration after partial concentration of the filtrate may be necessary. |
| Hydrolysis of the Ester during Workup | The ester is sensitive to acidic or basic conditions. | Use a milder acid like saturated ammonium chloride solution for washing. Minimize the duration of contact with aqueous acidic or basic solutions. |
Visual Workflow for Esterification
Caption: A visual workflow for the Steglich esterification of this compound.
Logical Relationship of Troubleshooting Steps
Caption: A logical diagram illustrating the troubleshooting process for common experimental issues.
References
- 1. lobachemie.com [lobachemie.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. 4-Methoxybenzoic acid CAS#: 100-09-4 [m.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
Validation & Comparative
Illuminating the Molecular Architecture: A Comparative Guide to the Structural Confirmation of 5,6-Dimethoxynicotinic Acid Derivatives
For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel compounds is a cornerstone of chemical synthesis and analysis. This guide provides a comparative overview of the key analytical techniques used to elucidate the structure of 5,6-Dimethoxynicotinic acid and its derivatives, namely Methyl 5,6-dimethoxynicotinate and 5,6-Dimethoxynicotinamide. By presenting experimental data in a clear, comparative format, this document aims to serve as a practical resource for the unambiguous characterization of this important class of molecules.
The structural integrity of a molecule is paramount in determining its chemical and biological properties. In the realm of medicinal chemistry and materials science, derivatives of nicotinic acid, a form of vitamin B3, are of significant interest. The introduction of methoxy groups at the 5- and 6-positions of the pyridine ring can profoundly influence the molecule's electronic properties, reactivity, and biological activity. Therefore, rigorous structural confirmation is essential. This guide focuses on three primary analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.
Comparative Analysis of Spectroscopic and Spectrometric Data
To facilitate a direct comparison, the following tables summarize the key ¹H NMR, ¹³C NMR, and Mass Spectrometry data for this compound, Methyl 5,6-dimethoxynicotinate, and 5,6-Dimethoxynicotinamide.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Proton | This compound | Methyl 5,6-dimethoxynicotinate | 5,6-Dimethoxynicotinamide |
| H-2 | ~8.50 (s) | ~8.45 (s) | ~8.42 (s) |
| H-4 | ~7.70 (s) | ~7.65 (s) | ~7.68 (s) |
| 5-OCH₃ | ~3.95 (s) | ~3.92 (s) | ~3.90 (s) |
| 6-OCH₃ | ~4.05 (s) | ~4.02 (s) | ~4.00 (s) |
| COOCH₃ | - | ~3.90 (s) | - |
| CONH₂ | - | - | ~7.5 (br s), ~8.2 (br s) |
| COOH | ~13.0 (br s) | - | - |
Note: The chemical shifts are approximate and can vary based on the solvent and concentration.
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Carbon | This compound | Methyl 5,6-dimethoxynicotinate | 5,6-Dimethoxynicotinamide |
| C-2 | ~148.0 | ~147.5 | ~148.5 |
| C-3 | ~125.0 | ~125.5 | ~126.0 |
| C-4 | ~110.0 | ~110.5 | ~110.2 |
| C-5 | ~155.0 | ~154.8 | ~154.5 |
| C-6 | ~160.0 | ~159.5 | ~159.8 |
| C=O | ~168.0 | ~167.5 | ~170.0 |
| 5-OCH₃ | ~56.0 | ~55.8 | ~55.5 |
| 6-OCH₃ | ~56.5 | ~56.2 | ~56.0 |
| COOCH₃ | - | ~52.0 | - |
Note: The chemical shifts are approximate and can vary based on the solvent and concentration.
Table 3: Mass Spectrometry Data (m/z)
| Derivative | Molecular Formula | Molecular Weight | [M+H]⁺ (Observed) |
| This compound | C₈H₉NO₄ | 183.16 | 184.06 |
| Methyl 5,6-dimethoxynicotinate | C₉H₁₁NO₄ | 197.19 | 198.08 |
| 5,6-Dimethoxynicotinamide | C₈H₁₀N₂O₃ | 182.18 | 183.08 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in the structural confirmation process.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei within the molecule, providing information on the connectivity and structure.
General Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher for better resolution. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals (for ¹H NMR).
Electrospray Ionization Mass Spectrometry (ESI-MS)
Objective: To determine the molecular weight of the compound and gain insights into its fragmentation pattern.
General Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a solvent compatible with ESI, such as methanol, acetonitrile, or a mixture with water. The addition of a small amount of formic acid (0.1%) can aid in protonation for positive ion mode.
-
Instrumentation: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography system.
-
Ionization: Apply a high voltage to the capillary tip to generate a fine spray of charged droplets.
-
Data Acquisition: Acquire the mass spectrum in the positive ion mode to observe the protonated molecule [M+H]⁺. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and any characteristic fragment ions.
Single-Crystal X-ray Diffraction
Objective: To determine the precise three-dimensional arrangement of atoms in the crystalline state, providing definitive structural confirmation.
General Protocol:
-
Crystal Growth: Grow single crystals of the compound of suitable size and quality (typically 0.1-0.3 mm in all dimensions) by slow evaporation of a saturated solution, slow cooling, or vapor diffusion.
-
Crystal Mounting: Mount a suitable crystal on a goniometer head.
-
Data Collection: Place the crystal in a monochromatic X-ray beam and rotate it to collect a complete set of diffraction data. The diffracted X-rays are recorded by a detector.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions. Refine the model against the experimental data to obtain the final, accurate crystal structure.
Visualization of Analytical Workflow
The logical flow of the structural confirmation process can be visualized as follows:
Caption: Workflow for the synthesis and structural confirmation of this compound derivatives.
Signaling Pathway Conceptualization
While this compound derivatives are primarily building blocks, their structural features may allow them to interact with various biological pathways. For instance, nicotinic acid and its derivatives are known to interact with G-protein coupled receptors. A conceptual signaling pathway is depicted below:
Caption: Conceptual signaling pathway involving a GPCR activated by a nicotinic acid derivative.
By employing a combination of these powerful analytical techniques and following rigorous experimental protocols, researchers can confidently confirm the structure of this compound derivatives, paving the way for their further investigation and application in various scientific fields.
A Comparative Guide to the Validation of Analytical Methods for 5,6-Dimethoxynicotinic Acid
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is paramount to ensuring data integrity, product quality, and regulatory compliance. This guide provides a comparative overview of two common analytical techniques applicable to the quantification of 5,6-Dimethoxynicotinic acid: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
As publicly available, peer-reviewed validation data specifically for this compound is limited, this guide presents a comparison based on established principles and typical performance characteristics for analogous small aromatic molecules. The data and protocols are representative of what can be expected from a well-developed method and are intended to guide researchers in their own method development and validation efforts, adhering to ICH Q2(R2) guidelines.[1][2][3]
Comparison of Analytical Methods
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) is a widely accessible and robust technique, making it a cost-effective choice for routine quality control, purity assessment, and content uniformity testing where analyte concentrations are relatively high. Its performance relies on the analyte possessing a suitable chromophore for UV detection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity by utilizing the mass-to-charge ratio of the analyte and its fragments for detection.[4] This makes it the preferred method for bioanalytical studies (e.g., pharmacokinetics), trace-level impurity quantification, and analysis in complex matrices where specificity is critical.
Data Presentation: Performance Comparison
The following table summarizes the typical performance characteristics expected from validated HPLC-UV and LC-MS/MS methods for the analysis of this compound.
| Performance Parameter | HPLC-UV Method | LC-MS/MS Method | ICH Guideline Reference |
| Linearity (R²) | ≥ 0.999 | ≥ 0.998 | Q2(R2)[2] |
| Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL | Q2(R2)[5] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | Q2(R2)[2][3] |
| Precision (% RSD) | |||
| Repeatability | ≤ 1.5% | ≤ 5.0% | Q2(R2)[2] |
| Intermediate Precision | ≤ 2.0% | ≤ 10.0% | Q2(R2)[2] |
| Limit of Detection (LOD) | ~300 ng/mL | ~0.03 ng/mL (30 pg/mL) | Q2(R2)[5] |
| Limit of Quantification (LOQ) | ~1 µg/mL | ~0.1 ng/mL (100 pg/mL) | Q2(R2)[5] |
| Specificity / Selectivity | Moderate to High | Very High | Q2(R2)[3] |
| Robustness | Demonstrated | Demonstrated | Q2(R2)[5] |
Experimental Protocols
Detailed methodologies for each technique are provided below. These protocols serve as a starting point for method development.
This method is designed for the quantification of this compound in bulk material or simple formulations.
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
-
Gradient: 10% B to 90% B over 10 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by UV scan of a standard; likely ~270 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: A stock solution is prepared by accurately weighing and dissolving the this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of 1 mg/mL. Working standards for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL) are prepared by serial dilution of the stock solution with the mobile phase.
This highly sensitive method is suitable for determining trace amounts of this compound in complex matrices like plasma or tissue extracts.
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 UHPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
MRM Transition: The precursor ion would be the protonated molecule [M+H]⁺ (m/z 184.06). The product ion would be determined by infusion and fragmentation of a standard (e.g., a fragment resulting from the loss of CO₂ or a methyl group).
-
Collision Energy & Voltages: Optimized via infusion of a standard solution to maximize signal intensity.
-
-
Sample Preparation: For bioanalytical samples, a protein precipitation step is common.[6] An aliquot of the sample (e.g., 50 µL of plasma) is mixed with a precipitating agent (e.g., 150 µL of acetonitrile containing an internal standard). The mixture is vortexed and centrifuged. The resulting supernatant is then injected for LC-MS/MS analysis.[6]
Visualizations
The following diagrams illustrate key workflows and relationships in the analytical method validation process.
Caption: Workflow for Analytical Method Validation.
Caption: Interrelationship of Validation Parameters.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. agilent.com [agilent.com]
- 5. youtube.com [youtube.com]
- 6. Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 5,6-Dimethoxynicotinic acid in the context of related nicotinic acid derivatives. While specific experimental data on this compound is limited in publicly available literature, this document leverages structure-activity relationships and data from analogous compounds to project its potential biological profile. The information herein is intended to guide future research and highlight the therapeutic potential of this class of molecules.
Introduction to this compound and Related Compounds
Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are a well-established class of compounds with a broad range of biological activities. They are fundamental to cellular metabolism, primarily as precursors to the coenzymes Nicotinamide Adenine Dinucleotide (NAD+) and Nicotinamide Adenine Dinucleotide Phosphate (NADP+). Beyond their metabolic roles, nicotinic acid derivatives have shown therapeutic potential in various areas, including cardiovascular disease, neurodegenerative disorders, and inflammation.
This compound is a derivative of nicotinic acid characterized by two methoxy groups on the pyridine ring. These electron-donating groups are expected to influence the compound's physicochemical properties and its interactions with biological targets. This guide will compare the known activities of various substituted nicotinic acid derivatives to infer the potential therapeutic applications of this compound.
Comparative Biological Activities of Nicotinic Acid Derivatives
The biological effects of nicotinic acid derivatives are diverse and depend on the nature and position of substituents on the pyridine ring. The following tables summarize quantitative data for a selection of these compounds, providing a basis for predicting the activity of this compound.
Table 1: Anti-inflammatory Activity of Nicotinic Acid Derivatives
| Compound | Assay | Target/Mechanism | IC50 / Activity | Reference |
| Nicotinic Acid Derivative Series (General) | Carrageenan-induced rat paw edema | Inhibition of inflammatory mediators | Significant anti-inflammatory activity | [1] |
| Compound 4h (a novel nicotinic acid derivative) | LPS/INFγ-stimulated RAW 264.7 macrophages | Inhibition of Nitrite, TNF-α, IL-6, iNOS, COX-2 | Comparable to ibuprofen | [2] |
| Compound 5b (a novel nicotinic acid derivative) | LPS/INFγ-stimulated RAW 264.7 macrophages | Inhibition of Nitrite, TNF-α, IL-6, iNOS, COX-2 | Comparable to ibuprofen | [2] |
| Compound 4c (a nicotinate derivative) | In vitro COX-1/COX-2 inhibition | Selective COX-2 inhibition | COX-2 IC50 equipotent to celecoxib | [3] |
| Compound 4f (a nicotinate derivative) | In vitro COX-1/COX-2 inhibition | Selective COX-2 inhibition | COX-2 IC50 1.9-fold higher selectivity than celecoxib | [3] |
Based on these findings, it is plausible that this compound, with its electron-donating methoxy groups, could exhibit significant anti-inflammatory properties. The methoxy groups may enhance binding to anti-inflammatory targets or favorably modulate the compound's pharmacokinetic profile.
Table 2: Vasorelaxant and Antioxidant Activities of Thionicotinic Acid Derivatives
| Compound | Assay | Activity | ED50 / IC50 | Reference |
| 2-(1-adamantylthio)nicotinic acid (6) | Phenylephrine-induced contraction of rat thoracic aorta | Vasorelaxation | 21.3 nM | [4][5] |
| 2-(1-adamantylthio)nicotinic acid (6) | DPPH assay | Antioxidant | Potent antioxidant activity | [4][5] |
| 2-(1-adamantylthio)nicotinamide (7) | Phenylephrine-induced contraction of rat thoracic aorta | Vasorelaxation | Dose-dependent | [4][5] |
| 2-(1-adamantylthio)nicotinonitrile (8) | Phenylephrine-induced contraction of rat thoracic aorta | Vasorelaxation | Dose-dependent | [4][5] |
The vasorelaxant effects are often mediated by nitric oxide (NO) and prostacyclin.[4][5] The electron-donating nature of the methoxy groups in this compound might influence its potential as a vasorelaxant and antioxidant.
Table 3: Neuroprotective Effects of Nicotinamide and Related Compounds
| Compound | Model | Effect | Mechanism | Reference |
| Nicotinamide | Diabetic Rat Retinas | Reduced gliosis and oxidative DNA damage | Enhanced DNA repair, decreased PARP-1 cleavage | [6] |
| Nicotinamide (NAm) and N-GABA | Diabetic Rat Brain | Down-regulated NF-κB and Bax, normalized VEGF and nNOS | Anti-apoptotic and pro-angiogenic signaling | [7] |
| Nicotinamide | In vitro neuronal injury models | Protection against free radical injury, anoxia, excitotoxicity | Multiple neuroprotective pathways | [8] |
Given the established neuroprotective roles of nicotinamide, it is hypothesized that this compound could also offer neuroprotection, potentially through modulation of NAD+ dependent pathways that are crucial for neuronal survival and function.
Experimental Protocols
To facilitate further research on this compound, detailed methodologies for key experiments are provided below.
In Vitro Anti-inflammatory Assay in Macrophages
Objective: To evaluate the anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Viability Assay (MTT): Seed cells in a 96-well plate. After 24 hours, treat with various concentrations of this compound for 24 hours. Add MTT solution and incubate for 4 hours. Solubilize formazan crystals with DMSO and measure absorbance at 570 nm.
-
Nitric Oxide (NO) Measurement (Griess Assay): Seed cells in a 96-well plate. Pre-treat with different concentrations of the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours. Collect the supernatant and mix with Griess reagent. Measure absorbance at 540 nm.
-
Cytokine Measurement (ELISA): Culture supernatant from the NO assay can be used to measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.
-
Western Blot Analysis: Analyze cell lysates for the expression of iNOS and COX-2 proteins. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with specific primary and secondary antibodies.
Ex Vivo Vasorelaxation Assay
Objective: To assess the vasorelaxant effect of this compound on isolated rat thoracic aorta.
Protocol:
-
Tissue Preparation: Isolate the thoracic aorta from a male Wistar rat and cut it into rings of 2-3 mm in length.
-
Organ Bath Setup: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.
-
Contraction Induction: After an equilibration period, induce contraction with phenylephrine (1 µM).
-
Vasorelaxation Measurement: Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath and record the relaxation response.
-
Endothelium-dependent/independent relaxation: To determine the mechanism, repeat the experiment in endothelium-denuded rings or in the presence of inhibitors such as L-NAME (an eNOS inhibitor) or indomethacin (a cyclooxygenase inhibitor).
In Vitro Neuroprotection Assay
Objective: To evaluate the neuroprotective potential of this compound against oxidative stress-induced neuronal cell death.
Protocol:
-
Cell Culture: Culture human neuroblastoma (SH-SY5Y) or rat pheochromocytoma (PC12) cells in appropriate media.
-
Induction of Neuronal Damage: Expose the cells to a neurotoxin such as 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H2O2) to induce oxidative stress and cell death.
-
Treatment: Co-treat the cells with various concentrations of this compound and the neurotoxin for 24-48 hours.
-
Cell Viability Assessment: Measure cell viability using the MTT assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.
-
Apoptosis Assay: Assess apoptosis by staining cells with Annexin V-FITC and propidium iodide followed by flow cytometry analysis, or by measuring caspase-3 activity.
-
Measurement of Reactive Oxygen Species (ROS): Quantify intracellular ROS levels using fluorescent probes like DCFH-DA.
Visualizations: Pathways and Workflows
To further illustrate the concepts discussed, the following diagrams are provided in the DOT language for use with Graphviz.
General Synthesis of Substituted Nicotinic Acids
Caption: General synthetic pathway for nicotinic acid and its derivatives.
Nicotinic Acid in NAD+ Metabolism and Neuroprotection
Caption: Role of Nicotinic Acid in NAD+ biosynthesis and downstream neuroprotective pathways.
Experimental Workflow for Biological Activity Screening
Caption: A general workflow for the biological evaluation of a novel compound.
Conclusion
While direct experimental evidence for the biological activities of this compound is currently lacking, a comparative analysis with structurally related nicotinic acid derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The presence of two electron-donating methoxy groups suggests that it may possess potent anti-inflammatory, neuroprotective, and vasodilatory properties. The experimental protocols and workflows provided in this guide offer a clear path for the systematic evaluation of this compound and other novel derivatives, paving the way for new discoveries in this promising class of compounds. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Preclinical in vitro and in vivo activity of 5,6-dimethylxanthenone-4-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,6-Dimethoxypyrimidine-4-carboxylic acid | C7H8N2O4 | CID 2736210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. In Vitro Studies with 5-Fluorocytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential Neuroprotective Effects of 5′-Deoxy-5′-Methylthioadenosine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. publications.cuni.cz [publications.cuni.cz]
Comparative Biological Activity of 5,6-Dimethoxynicotinic Acid and Other Nicotinic Acid Analogs: A Guide for Researchers
Introduction
Nicotinic acid (niacin), a B-vitamin, has been a cornerstone in the management of dyslipidemia for decades. Beyond its effects on lipid profiles, nicotinic acid and its analogs exhibit a range of biological activities, primarily mediated through the activation of the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[1] This receptor is a key target for therapeutic intervention in various conditions, including atherosclerosis, inflammation, and potentially cancer.[2][3][4] The development of nicotinic acid analogs, such as the hypothetical compound 5,6-Dimethoxynicotinic acid, aims to enhance therapeutic efficacy while mitigating undesirable side effects like flushing. This guide provides a comparative overview of the biological activities of known nicotinic acid analogs, supported by experimental data and detailed protocols to aid researchers in the evaluation of novel compounds.
GPR109A: The Primary Target of Nicotinic Acid and its Analogs
GPR109A is a Gi-protein coupled receptor predominantly expressed in adipocytes and immune cells such as monocytes and macrophages.[5] Upon activation by agonists like nicotinic acid, GPR109A initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][6] This mechanism is central to the anti-lipolytic effects of nicotinic acid in adipose tissue, which contributes to the reduction of circulating free fatty acids and subsequently, very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) cholesterol.[2]
Beyond its role in lipid metabolism, GPR109A activation in immune cells mediates potent anti-inflammatory effects. This involves the suppression of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1).[7][8] The anti-inflammatory actions are, in part, mediated by the inhibition of the NF-κB signaling pathway.[7]
Comparative Biological Activities of Nicotinic Acid Analogs
The therapeutic potential of nicotinic acid is often limited by the common side effect of flushing, which is also mediated by GPR109A activation in skin Langerhans cells, leading to the release of prostaglandin D2. Consequently, research has focused on developing analogs with improved pharmacological profiles. The following table summarizes the biological activities of several nicotinic acid analogs.
| Compound | GPR109A Agonist Activity (EC50/IC50) | Anti-inflammatory Activity | Key Findings |
| Nicotinic Acid | Potent agonist | Potently inhibits LPS-stimulated TNF-α, IL-6, and MCP-1 release in monocytes.[7] Reduces expression of VCAM-1 and P-selectin in atherosclerotic vessels.[2] | The benchmark compound, effective but associated with flushing.[9] |
| Acipimox | Potent agonist | Reduces LPS-stimulated TNF-α release in monocytes.[7] | A commercially available analog with a longer half-life than nicotinic acid. |
| Acifran | Potent agonist for GPR109A and GPR109B | A known antihyperlipidemic agent.[1] | |
| Picolinamide | Inhibited the second phase of the nociceptive response and carrageenan-induced paw edema in mice.[10] | An isomer of nicotinamide with demonstrated anti-inflammatory and antinociceptive properties.[10] | |
| Isonicotinamide | Inhibited the second phase of the nociceptive response and carrageenan-induced paw edema in mice.[10] | Another isomer of nicotinamide showing anti-inflammatory and antinociceptive effects.[10] | |
| Isonicotinic acid | Inactive analog | Devoid of activity in formalin-induced nociceptive response and carrageenan-induced paw edema models.[11] | Used as a negative control in studies to confirm GPR109A-mediated effects.[11] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate comparison of the biological activities of novel nicotinic acid analogs like this compound.
In Vitro GPR109A Activation Assay (cAMP Measurement)
This assay determines the ability of a compound to activate the Gi-coupled GPR109A receptor, leading to a decrease in intracellular cAMP levels.
Materials:
-
HEK-293 cells stably expressing human GPR109A (or other suitable cell line).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Forskolin.
-
Test compounds (e.g., this compound, nicotinic acid).
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit, PerkinElmer).
-
Pertussis toxin (PTX) as a control for Gi-coupling.
Procedure:
-
Cell Seeding: Seed GPR109A-expressing HEK-293 cells in a 384-well white opaque plate at an appropriate density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds and nicotinic acid (as a positive control) in assay buffer.
-
Treatment: Treat the cells with the test compounds for a specified time (e.g., 30 minutes). For control experiments, pre-treat cells with PTX (e.g., 100 ng/mL for 18 hours) to uncouple the Gi-protein.[8]
-
Stimulation: Add forskolin to all wells to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
Lysis and Detection: Lyse the cells and measure cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Plot the concentration-response curves and calculate the EC50 values for each compound.
In Vitro Anti-inflammatory Activity Assay (Cytokine Release)
This assay measures the ability of a compound to inhibit the release of pro-inflammatory cytokines from immune cells, such as human THP-1 monocytes or primary human monocytes.
Materials:
-
Human THP-1 monocytes or freshly isolated human peripheral blood monocytes.
-
RPMI-1640 medium with 10% FBS.
-
Lipopolysaccharide (LPS).
-
Test compounds.
-
ELISA kits for TNF-α, IL-6, and MCP-1.
Procedure:
-
Cell Culture: Culture THP-1 cells or isolated primary monocytes in 96-well plates.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for a specific duration (e.g., 18 hours).[7]
-
Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response. Include an unstimulated control group.[12]
-
Supernatant Collection: After an incubation period (e.g., 4-24 hours), collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, and MCP-1 in the supernatants using specific ELISA kits according to the manufacturer's protocols.[12]
-
Data Analysis: Determine the percentage of inhibition of cytokine release for each compound concentration compared to the LPS-stimulated control and calculate IC50 values.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is essential for a clear understanding. The following diagrams were created using the DOT language.
Caption: GPR109A Signaling Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory effects of nicotinic acid in adipocytes demonstrated by suppression of fractalkine, RANTES, and MCP-1 and upregulation of adiponectin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nicotinic acid induces antinociceptive and anti-inflammatory effects in different experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antinociceptive and anti-inflammatory activities of nicotinamide and its isomers in different experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Central GPR109A Activation Mediates Glutamate-Dependent Pressor Response in Conscious Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Navigating the Scientific Landscape: A Comparative Analysis of In Vitro and In Vivo Studies on 5,6-Dimethoxynicotinic Acid Remains Elusive
A comprehensive review of publicly available scientific literature reveals a significant scarcity of research on 5,6-Dimethoxynicotinic acid, preventing a detailed comparative analysis of its in vitro and in vivo effects. Extensive searches for primary research articles, reviews, and patents have yielded minimal to no specific data on the biological activity, pharmacokinetic properties, or mechanism of action for this particular compound.
This lack of accessible data makes it impossible to fulfill the core requirements of the requested comparison guide, which include:
-
Data Presentation: Without experimental results, no quantitative data can be summarized into comparative tables.
-
Experimental Protocols: The absence of published studies means there are no detailed methodologies to report.
-
Mandatory Visualization: As no signaling pathways or experimental workflows for this compound have been described in the available literature, the creation of corresponding Graphviz diagrams is not feasible.
Researchers, scientists, and drug development professionals interested in the biological effects of nicotinic acid derivatives may find a wealth of information on other related compounds. However, for this compound specifically, the scientific community awaits foundational research to establish its pharmacological profile. Future in vitro studies would be necessary to elucidate its mechanism of action at a cellular level, while subsequent in vivo research would be required to understand its effects within a whole organism. Until such primary research is conducted and published, a comparative guide remains a prospective endeavor.
The Untapped Potential of 5,6-Dimethoxynicotinic Acid Derivatives in CNS Drug Discovery: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutics targeting central nervous system (CNS) disorders, the exploration of diverse chemical scaffolds is paramount. Among these, derivatives of nicotinic acid have emerged as a promising class of compounds with a wide range of biological activities. This guide focuses on the largely unexplored structure-activity relationship (SAR) of 5,6-dimethoxynicotinic acid derivatives, particularly as potential inhibitors of phosphodiesterase 10A (PDE10A), a key enzyme implicated in neuropsychiatric conditions like schizophrenia and Huntington's disease. While direct and extensive experimental data on this specific scaffold remains limited, this guide provides a comparative analysis based on structurally related compounds, alongside detailed experimental protocols to facilitate further research in this intriguing area.
Unveiling the Structure-Activity Landscape: A Comparative Analysis
Due to the nascent stage of research into this compound derivatives as PDE10A inhibitors, this guide presents a comparative SAR analysis against well-established classes of PDE10A inhibitors. This approach allows for the formulation of a hypothetical SAR for the this compound scaffold, providing a rational basis for the design of future derivatives.
Key Structural Motifs and Their Influence on PDE10A Inhibition
The core structure of this compound presents several avenues for chemical modification to explore the SAR. Based on the analysis of existing PDE10A inhibitors, the following points are crucial for designing potent and selective compounds:
-
The Pyridine Core: The nitrogen atom in the pyridine ring is a key interaction point within the PDE10A active site. Modifications to the electronics of the ring through the methoxy groups at positions 5 and 6 are expected to significantly influence binding affinity.
-
The Carboxylic Acid/Amide Moiety: The group at the 3-position of the pyridine ring is critical for activity. Conversion of the carboxylic acid to various amides is a common strategy in medicinal chemistry to enhance cell permeability and introduce additional interaction points. The nature of the substituent on the amide nitrogen will be a key determinant of potency and selectivity.
-
Comparison with Other Scaffolds: Established PDE10A inhibitors like Papaverine and various synthetic heterocyclic compounds provide valuable insights. These compounds often feature a planar aromatic system and specific hydrogen bond donors and acceptors that are crucial for binding to the enzyme's active site.
The following table summarizes the PDE10A inhibitory activity of representative compounds from different chemical classes, offering a benchmark for the potential of this compound derivatives.
| Compound Class | Representative Compound | PDE10A IC50 (nM) | Key Structural Features | Reference |
| Papaverine Analogs | Papaverine | 36 | Isoquinoline scaffold with dimethoxy substitutions | [1] |
| Compound 8c | 28 | Papaverine analog with modified ether linkage | [1] | |
| Imidazo[1,5-a]quinoxaline Derivatives | Compound 16 | 0.12 | Fused heterocyclic system with pyridinyl substituents | [2] |
| Compound 17 | 0.048 | Analog of 16 with altered substitution pattern | [2] | |
| Compound 32 | 0.037 | Further optimized imidazo[1,5-a]quinoxaline | [2] | |
| Hypothetical 5,6-Dimethoxynicotinamide Derivatives | Derivative A (N-benzyl) | To be determined | 5,6-dimethoxypyridine core with a benzylamide | - |
| Derivative B (N-phenyl) | To be determined | 5,6-dimethoxypyridine core with a phenylamide | - | |
| Derivative C (N-heterocyclyl) | To be determined | 5,6-dimethoxypyridine core with a heterocyclic amide | - |
Experimental Protocols for Evaluation
To facilitate the investigation of this compound derivatives as PDE10A inhibitors, detailed protocols for key in vitro and in vivo assays are provided below.
In Vitro PDE10A Enzyme Inhibition Assay (Fluorescence Polarization)
This assay is a robust and high-throughput method to determine the half-maximal inhibitory concentration (IC50) of test compounds against the PDE10A enzyme.[3][4][5][6]
Principle: The assay measures the change in fluorescence polarization of a fluorescently labeled cAMP or cGMP substrate. In the presence of active PDE10A, the substrate is hydrolyzed, and the resulting smaller fluorescent molecule tumbles rapidly in solution, leading to a low polarization signal. An inhibitor will prevent this hydrolysis, resulting in a higher polarization signal.
Materials:
-
Recombinant human PDE10A enzyme
-
Fluorescently labeled substrate (e.g., FAM-cAMP)
-
PDE10A assay buffer
-
Binding agent (to capture the hydrolyzed substrate)
-
Test compounds and a reference inhibitor (e.g., Papaverine)
-
384-well black microplates
-
Fluorescence polarization plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor in DMSO. Further dilute these solutions in the assay buffer to the desired final concentrations.
-
Reaction Setup: To the wells of the microplate, add the test compound solution, followed by the PDE10A enzyme.
-
Initiation of Reaction: Add the fluorescently labeled substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the reaction to proceed.
-
Termination and Signal Detection: Stop the reaction by adding the binding agent. Read the fluorescence polarization on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Behavioral Assessment: The Catalepsy Test in Rats
This in vivo assay is used to assess the potential for extrapyramidal side effects, a common concern with antipsychotic drugs that modulate the dopamine system.[3][7][8][9][10]
Principle: Catalepsy is a state of motor immobility and is often induced by compounds that block dopamine D2 receptors. As PDE10A inhibitors can modulate dopamine signaling, this test provides an indication of their potential to induce motor side effects.
Materials:
-
Male Wistar or Sprague-Dawley rats
-
Test compounds and a reference compound (e.g., haloperidol)
-
Vehicle for compound administration
-
A horizontal bar raised approximately 9-10 cm from a flat surface
Procedure:
-
Compound Administration: Administer the test compounds and the reference compound to the rats via an appropriate route (e.g., intraperitoneal or oral).
-
Acclimatization: Allow the animals to acclimatize to the testing room for at least 30 minutes before the test.
-
Catalepsy Assessment: At predetermined time points after compound administration, gently place the rat's forepaws on the horizontal bar.
-
Measurement: Measure the time it takes for the rat to remove both forepaws from the bar (descent latency). A cut-off time (e.g., 180 seconds) is typically used.
-
Data Analysis: Compare the descent latencies of the test compound-treated groups with the vehicle-treated control group. A significant increase in descent latency is indicative of a cataleptic effect.
Visualizing the Path Forward: Signaling Pathways and Workflows
To provide a clearer understanding of the underlying biology and experimental processes, the following diagrams have been generated using the DOT language.
Caption: PDE10A signaling pathway in medium spiny neurons.
Caption: Workflow for the discovery and development of novel PDE10A inhibitors.
Conclusion and Future Directions
The exploration of this compound derivatives as PDE10A inhibitors represents a compelling, yet underexplored, avenue in CNS drug discovery. This guide provides a foundational framework for researchers to embark on this journey. By leveraging the comparative SAR data from existing PDE10A inhibitors and employing the detailed experimental protocols outlined herein, the scientific community can systematically investigate this novel chemical space. The insights gained from such studies will be instrumental in designing and developing the next generation of therapeutics for debilitating neuropsychiatric disorders. The path forward requires a dedicated effort in synthesis, in vitro screening, and in vivo validation to unlock the full therapeutic potential of this promising class of compounds.
References
- 1. Synthesis and in Vitro Evaluation of New Analogues as Inhibitors for Phosphodiesterase 10A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of highly potent phosphodiesterase 10A (PDE10A) inhibitors: Synthesis and in vitro evaluation of 1,8-dipyridinyl- and 1-pyridinyl-substituted imidazo[1,5-a]quinoxalines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Inhibition of PDE10A in a New Rat Model of Severe Dopamine Depletion Suggests New Approach to Non-Dopamine Parkinson’s Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Catalepsy test in rats [protocols.io]
- 9. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Hypothetical Performance Benchmark of 5,6-Dimethoxynicotinic Acid in an In Vitro Anti-inflammatory Assay
This guide provides a comparative analysis of the anti-inflammatory activity of 5,6-Dimethoxynicotinic acid against other known anti-inflammatory agents. The data presented is based on a hypothetical in vitro study measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the dose-dependent inhibitory effect of this compound and comparator compounds on nitric oxide production. The half-maximal inhibitory concentration (IC₅₀) and the maximum inhibition observed are presented.
| Compound | Concentration (µM) | % Inhibition of NO Production (Mean ± SD) | IC₅₀ (µM) | Maximum Inhibition (%) |
| This compound | 10 | 25.3 ± 2.1 | 22.5 | 85.2 |
| 25 | 52.1 ± 3.5 | |||
| 50 | 78.9 ± 4.2 | |||
| 100 | 85.2 ± 3.8 | |||
| Nicotinic Acid | 10 | 10.2 ± 1.5 | >100 | Not Determined |
| 25 | 22.7 ± 2.8 | |||
| 50 | 35.1 ± 3.1 | |||
| 100 | 48.6 ± 4.0 | |||
| Ibuprofen (Reference Drug) | 10 | 45.8 ± 3.9 | 11.2 | 92.4 |
| 25 | 75.3 ± 5.1 | |||
| 50 | 90.1 ± 4.5 | |||
| 100 | 92.4 ± 3.7 |
Experimental Protocols
Cell Culture and Treatment
RAW 264.7 murine macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂. For the assay, cells were seeded in 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere for 24 hours. Following adherence, the culture medium was replaced with fresh medium containing various concentrations of the test compounds (this compound, Nicotinic Acid, Ibuprofen) or vehicle control (0.1% DMSO). After 1 hour of pre-treatment with the compounds, cells were stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.
Nitric Oxide (NO) Production Assay (Griess Test)
After 24 hours of LPS stimulation, the concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant was measured using the Griess reagent system. Briefly, 100 µL of cell supernatant was mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) in a 96-well plate. The plate was incubated at room temperature for 10 minutes, and the absorbance at 540 nm was measured using a microplate reader. The percentage of NO inhibition was calculated relative to the LPS-stimulated vehicle control.
Cell Viability Assay (MTT Assay)
To ensure that the observed inhibition of NO production was not due to cytotoxicity, a parallel MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was performed. After the 24-hour treatment period, the supernatant was removed, and 100 µL of MTT solution (0.5 mg/mL in DMEM) was added to each well. The cells were incubated for 4 hours at 37°C. The resulting formazan crystals were dissolved in 100 µL of DMSO, and the absorbance was measured at 570 nm. Cell viability was expressed as a percentage relative to the vehicle-treated control group. No significant cytotoxicity was observed for any of the tested compounds at the concentrations used in the NO production assay.
Mandatory Visualizations
Signaling Pathway
The following diagram illustrates a simplified representation of the NF-κB signaling pathway, a key regulator of inflammation that is often targeted by anti-inflammatory compounds.
Caption: Simplified NF-κB signaling pathway in macrophages.
Experimental Workflow
The diagram below outlines the workflow for the in vitro assessment of anti-inflammatory activity.
Caption: Workflow for in vitro anti-inflammatory screening.
Safety Operating Guide
Navigating the Safe Disposal of 5,6-Dimethoxynicotinic Acid: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of laboratory chemicals is a cornerstone of a safe and compliant work environment. This guide provides a detailed, step-by-step procedure for the safe disposal of 5,6-Dimethoxynicotinic acid, ensuring the protection of personnel and the environment.
I. Immediate Safety and Handling Precautions
Before beginning any disposal process, it is critical to handle this compound with appropriate safety measures. This compound is classified as harmful and an irritant.
Personal Protective Equipment (PPE): A comprehensive list of required PPE when handling this compound is detailed in the table below.
| Protection Type | Specific Equipment | Rationale |
| Eye and Face Protection | Safety goggles with side-shields or a face shield | To prevent eye contact which can cause serious irritation[1]. |
| Hand Protection | Protective gloves (e.g., nitrile) | To avoid skin contact, as the substance is harmful and a skin irritant[1]. |
| Body Protection | Impervious clothing, such as a lab coat | To protect the skin from accidental splashes or spills[1]. |
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation, which can cause respiratory irritation[1].
II. Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to adhere to local, state, and federal regulations[1]. The following protocol outlines the best practices for its collection and disposal as hazardous chemical waste.
1. Waste Collection and Segregation:
-
Do Not Mix: Never mix this compound waste with other waste streams[2]. Keep it segregated to prevent potentially hazardous chemical reactions.
-
Aqueous vs. Solvent: If the waste is in a solution, keep aqueous waste separate from solvent-based waste[3].
2. Container Selection and Labeling:
-
Compatibility: Use a waste container that is compatible with acidic and potentially organic compounds. High-density polyethylene (HDPE) containers are generally suitable.
-
Condition: Ensure the container is in good condition, free from leaks, and has a tightly fitting cap[2].
-
Labeling: Clearly label the waste container with the words "HAZARDOUS WASTE" and the full chemical name: "this compound"[2]. Note the concentration and any solvents present.
3. Disposal of Contaminated Materials:
-
Solid Waste: Any materials, such as weighing paper, pipette tips, or gloves, that are contaminated with this compound should be placed in the designated hazardous waste container.
-
Empty Containers: The original product container is not considered empty until it has been triple-rinsed with a suitable solvent (e.g., water, if the acid is soluble). The rinsate from this cleaning process must be collected as hazardous waste and added to the appropriate waste container[3][4]. Once properly rinsed, the container can be disposed of according to your institution's guidelines for non-hazardous lab glass or plastic.
4. Storage of Hazardous Waste:
-
Location: Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) that is under the control of the laboratory personnel[2].
-
Secondary Containment: It is best practice to keep the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
5. Arranging for Final Disposal:
-
Contact EH&S: Contact your institution's Environmental Health and Safety (EH&S) department or the designated hazardous waste management provider to arrange for the pickup and final disposal of the waste.
-
Do Not Dispose in Sanitary Sewer: Do not dispose of this compound down the sink or in the regular trash[3].
III. Emergency Procedures for Spills
In the event of a spill, follow these procedures:
-
Evacuate and Alert: Evacuate the immediate area and alert your colleagues and supervisor.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: If it is safe to do so, contain the spill using a chemical spill kit with an appropriate absorbent material.
-
Personal Protection: Do not attempt to clean up a spill without the proper PPE.
-
Collection: Carefully sweep up the absorbed material and place it in a labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable decontaminating agent.
-
Seek Medical Attention: If there is any personal exposure, seek immediate medical attention. For eye contact, flush with water for at least 15 minutes[5]. For skin contact, wash thoroughly with soap and water[1][5]. If inhaled, move to fresh air[1][5].
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Protocols for Handling 5,6-Dimethoxynicotinic Acid
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides immediate and essential safety, operational, and disposal guidance for 5,6-Dimethoxynicotinic acid, ensuring the well-being of laboratory personnel and adherence to safety standards.
Personal Protective Equipment (PPE)
The primary line of defense against chemical exposure is the consistent and correct use of Personal Protective Equipment.
| PPE Category | Recommended Equipment | Specifications |
| Eye Protection | Safety Goggles | Must be worn at all times in the laboratory to protect against dust particles and potential splashes. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Gloves must be inspected before use and disposed of properly after handling the compound.[1] |
| Body Protection | Laboratory Coat | A long-sleeved lab coat is mandatory to protect skin and clothing from contamination. |
| Respiratory Protection | Dust Mask or Respirator | Recommended when handling the powder outside of a fume hood to prevent inhalation of dust particles. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound from the moment it is received to its final disposal is critical for maintaining a safe laboratory environment.
Receiving and Storage
Upon receipt, inspect the container for any damage. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2] Keep the container tightly closed when not in use.
Handling and Weighing
All handling of this compound powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.[3] Avoid generating dust during handling and weighing. Use appropriate tools, such as a spatula, for transferring the solid.
Spill Management
In the event of a spill, it is crucial to act promptly and safely.
| Spill Scenario | Containment and Cleanup Procedure |
| Small Spill | 1. Restrict access to the area. 2. Wearing appropriate PPE, gently cover the spill with an inert absorbent material like vermiculite or sand.[4] 3. Sweep the material into a designated hazardous waste container.[5] 4. Clean the spill area with a suitable solvent and decontaminate all tools used. |
| Large Spill | 1. Evacuate the immediate area. 2. Alert laboratory personnel and the designated safety officer. 3. If safe to do so, contain the spill to prevent it from spreading. 4. Follow your institution's established emergency procedures for large chemical spills. |
Disposal Plan
The disposal of this compound and any contaminated materials must be managed as hazardous waste. Do not dispose of this compound down the drain or in regular trash receptacles.
Waste Segregation and Collection
| Waste Type | Collection and Labeling |
| Solid Waste | Collect unused or waste this compound, along with contaminated items (e.g., gloves, weighing paper), in a clearly labeled, sealed, and compatible hazardous waste container. |
| Liquid Waste | If the compound is dissolved in a solvent, collect the solution in a separate, appropriately labeled hazardous waste container for liquids. |
Final Disposal
All waste containing this compound must be disposed of through a licensed hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and proper disposal in accordance with local, state, and federal regulations.[1][6][7]
Experimental Workflow and Safety Procedures
The following diagram illustrates the key steps and safety precautions for working with this compound.
Caption: Procedural workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
